(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSMBMGODABSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590204 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-36-8 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and influences its reactivity and physical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The available data is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 149507-36-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2][3][4][6] |
| Molecular Weight | 219.95 g/mol | [2][4][6] |
| Appearance | White to off-white crystalline powder | [6][7][8] |
| Melting Point | 202 °C | [6] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available (qualitatively described as having excellent solubility in organic solvents[6]) |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of chemical compounds. While specific experimental data for all properties of this compound are not publicly available, the following sections describe standard methodologies that are broadly applicable.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry crystalline powder of this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and heated.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically sharp (0.5-1 °C).
Boiling Point Determination
Given the high melting point of this solid, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. If a boiling point were to be determined, it would likely require vacuum distillation.
Methodology: Thiele Tube Method (for high boiling liquids) [9]
-
Apparatus Setup: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is focused on the side arm of the Thiele tube to ensure uniform temperature distribution via convection.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube when the substance's vapor pressure equals the atmospheric pressure.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
pKa Determination
The acidity of the boronic acid moiety is a critical parameter. Potentiometric titration is a common method for pKa determination.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[10]
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology: Isothermal Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, acetone, chloroform, hexanes).
-
Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid. A known aliquot of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic data provides structural confirmation of the molecule.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[10] Acetone-d₆ is often a good choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding and boroxine formation, leading to sharper signals.[10]
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, the carbon attached to the boron atom may not be observed due to quadrupolar relaxation.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. The spectra would be expected to show signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons of the boronic acid group.
Methodology: Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Characteristic absorption bands for O-H stretching (of the B(OH)₂ group), C-H stretching (aromatic and methoxy), C=C stretching (aromatic ring), C-O stretching (methoxy and B-O), and C-F stretching (trifluoromethyl group) would be identified to confirm functional groups.
Methodology: Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Spectral Interpretation: The molecular ion peak corresponding to the molecular weight of the compound is identified to confirm its identity. Fragmentation patterns can provide further structural information.
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized chemical compound like this compound.
References
- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 2. (4-methoxy-3-trifluoromethylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 149507-36-8|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid for Researchers and Drug Development Professionals
An authoritative resource on the chemical properties, synthesis, and applications of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry.
This compound , a substituted arylboronic acid, has emerged as a critical reagent in organic synthesis, particularly in the pharmaceutical industry. Its unique electronic and structural properties make it an invaluable component in the construction of complex molecular architectures, most notably in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of corticotropin-releasing factor 1 (CRF1) receptor antagonists.
Core Chemical Identity and Properties
This compound is a white to off-white crystalline solid. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts unique reactivity and selectivity in cross-coupling reactions.
Chemical Structure:
-
Chemical Name: this compound
-
CAS Number: 149507-36-8[1]
-
Molecular Formula: C₈H₈BF₃O₃[1]
-
Molecular Weight: 219.95 g/mol
| Property | Value/Expected Range |
| Physical State | White to off-white crystalline powder |
| Melting Point | 168-171 °C |
| pKa | Estimated to be in the range of 7.5-8.5 |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.0 ppm; Methoxy protons around 3.9 ppm |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm; Trifluoromethyl carbon as a quartet |
| ¹⁹F NMR | A single resonance expected for the CF₃ group |
| ¹¹B NMR | A broad singlet characteristic of a boronic acid expected in the range of 28-33 ppm |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted anisole. A representative synthetic route involves the bromination of 2-(trifluoromethyl)anisole followed by a Grignard reaction and subsequent boronation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.
Step 1: Bromination of 2-(Trifluoromethyl)anisole to yield 4-Bromo-2-(trifluoromethyl)anisole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)anisole (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent to the flask over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to obtain 4-bromo-2-(trifluoromethyl)anisole.
Step 2: Grignard Reaction and Boronation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2-(trifluoromethyl)anisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
Boronation: In a separate flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C. Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound.
Application in the Synthesis of CRF1 Receptor Antagonists via Suzuki-Miyaura Cross-Coupling
This compound is a key building block in the synthesis of corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders such as anxiety and depression. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond between the boronic acid and a suitable heterocyclic partner.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (e.g., a brominated pyrimidine or pyridine derivative; 1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired CRF1 receptor antagonist precursor.
Visualizing the Role of this compound
To better understand the utility of this boronic acid in drug development, the following diagrams illustrate a key biological pathway and a representative synthetic workflow.
Caption: CRF1 Receptor Signaling Pathway and the Action of an Antagonist.
Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern allows for the efficient synthesis of complex molecules, particularly in the development of novel therapeutics targeting the CRF1 receptor. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their work.
References
- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid | 149507-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxy-3-(trifluoromethyl)phenyl moiety into complex molecules. This trifluoromethyl-substituted phenylboronic acid derivative is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of pharmaceutical compounds. This technical guide provides an in-depth overview of a common and effective synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic pathway.
Introduction
Phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, largely due to their stability, low toxicity, and versatility in carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on these organoboron compounds. The presence of a trifluoromethyl group on the phenyl ring, as in this compound, can significantly influence the electronic nature of the molecule, making it a desirable component in the design of novel pharmaceuticals and functional materials. This guide outlines a robust synthetic strategy for the preparation of this key intermediate.
Synthetic Pathway Overview
The most prevalent and scalable synthesis of this compound involves a two-step process commencing from a readily available halogenated precursor, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. The synthesis proceeds via:
-
Formation of an Organometallic Intermediate: This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This step generates a highly reactive aryllithium species.
-
Borylation and Hydrolysis: The aryllithium intermediate is then quenched with a borate ester, most commonly triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.
This synthetic approach is highly efficient and adaptable for large-scale production.
Caption: Synthetic pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous procedures for structurally similar compounds.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | - |
| Reagents | n-Butyllithium, Triisopropyl borate | - |
| Solvent | Tetrahydrofuran (THF) | - |
| Reaction Temperature | -78 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Yield | ~88% | [1] |
| Purity | >95% | - |
Detailed Experimental Protocol
This protocol is adapted from a procedure for a structurally related compound and represents a reliable method for the synthesis of this compound.[1]
Materials:
-
4-bromo-1-methoxy-2-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere of nitrogen is charged with 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Caption: Experimental workflow for the synthesis of the target molecule.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper ventilation.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable building block for drug discovery and materials science. The described protocol, based on a lithium-halogen exchange followed by borylation, is a reliable method for obtaining this compound in high purity. Careful attention to anhydrous and inert reaction conditions is crucial for achieving optimal results.
References
Spectroscopic Analysis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of public, comprehensive experimental spectra for this specific compound, this document outlines the expected spectroscopic behavior and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methodologies are based on standard practices for the analysis of substituted arylboronic acids.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to confirming the identity, purity, and structure of this compound. This guide focuses on the key spectroscopic methods used for its characterization: NMR and IR spectroscopy.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (position 2) | 7.9 - 8.1 | d | ~2 |
| Ar-H (position 6) | 7.8 - 8.0 | dd | ~8, ~2 |
| Ar-H (position 5) | 7.0 - 7.2 | d | ~8 |
| OCH₃ | 3.9 - 4.1 | s | - |
| B(OH)₂ | 8.0 - 8.5 (broad) | s | - |
Note: The chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The B(OH)₂ signal is often broad and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-B | 130 - 135 |
| C-OCH₃ | 160 - 165 |
| C-CF₃ | 120 - 125 (q, ¹JCF ≈ 270-280 Hz) |
| C-2 | 135 - 140 |
| C-5 | 110 - 115 |
| C-6 | 130 - 135 |
| OCH₃ | 55 - 60 |
| CF₃ | 120 - 130 (q, ¹JCF ≈ 270-280 Hz) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹⁹F (CF₃) | -60 to -65 |
| ¹¹B (B(OH)₂) | 18 - 22 (broad) |
Note: ¹⁹F NMR is referenced to CFCl₃. ¹¹B NMR is referenced to BF₃·OEt₂.
Table 4: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (B(OH)₂) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methoxy) | 2850 - 2960 | Medium |
| C=C (aromatic) | 1600 - 1620, 1450 - 1580 | Medium to Strong |
| B-O | 1310 - 1380 | Strong |
| C-O (methoxy) | 1240 - 1280 (asymmetric), 1020 - 1050 (symmetric) | Strong |
| C-F (CF₃) | 1100 - 1200 | Strong |
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR and IR spectra of solid arylboronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Arylboronic acids often exhibit good solubility in DMSO-d₆.
-
Cap the NMR tube and gently vortex or shake to dissolve the sample completely.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to the specific solvent and sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.
-
¹¹B NMR: Acquire the spectrum using a boron-specific probe or by tuning a broadband probe to the ¹¹B frequency. A broad spectral width should be used. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate external standard (for ¹⁹F and ¹¹B NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary, although for qualitative identification it is often not required.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret high-quality experimental spectra.
Commercial Availability and Synthetic Utility of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, registered under CAS number 149507-36-8, is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the commercial availability of this reagent, details on its suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, more specialized providers. The purity of the commercially available material is typically high, often exceeding 95-98%. It is generally supplied as a white to off-white solid. Researchers can procure this reagent in quantities ranging from milligrams for initial screening studies to multi-gram or kilogram scales for process development and larger-scale synthesis. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | CDS006363 | Not specified | 50 mg |
| Thermo Fisher Scientific (Alfa Aesar) | H55899 | 98% | 1g, 5g |
| TCI America | M2839 | >98.0% (T) | 1g, 5g, 25g |
| Oakwood Chemical | 039878 | 98% | 100mg, 250mg, 1g, 5g |
| Ark Pharm | AK-39878 | 98% | 1g, 5g, 25g |
| Combi-Blocks | BB-8784 | >98% | 1g, 5g, 10g |
| A2B Chem | AB128713 | >98% | 1g, 5g |
| Chem-Impex International | 39878 | >98% | 100mg, 250mg, 1g, 5g |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Key Physicochemical Properties
-
Molecular Formula: C₈H₈BF₃O₃
-
Molecular Weight: 219.95 g/mol
-
Appearance: White to off-white solid
-
CAS Number: 149507-36-8
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (Anhydrous and degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a logical workflow for supplier selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting a chemical supplier.
Conclusion
This compound is a readily accessible and highly valuable reagent for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The wide range of commercial suppliers ensures a stable supply for research and development needs. The provided experimental protocol serves as a robust starting point for the application of this building block in the synthesis of novel biaryl compounds, which are of paramount importance in the fields of drug discovery and materials science.
An In-depth Technical Guide to Trifluoromethylated Phenylboronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated phenylboronic acids have emerged as a pivotal class of building blocks in modern drug discovery. The incorporation of the trifluoromethyl (-CF3) group onto the phenylboronic acid scaffold imparts a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This guide provides a comprehensive overview of the synthesis, biological activities, and applications of trifluoromethylated phenylboronic acids, offering a technical resource for researchers and professionals in the field. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, valued for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1] The strategic introduction of -CF3 groups can dramatically alter the physicochemical properties of molecules, influencing their reactivity and biological interactions.[2]
The boronic acid moiety itself is a versatile functional group, capable of forming reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases. This mode of inhibition, mimicking the transition state of the enzymatic reaction, has led to the development of potent and selective inhibitors for a range of therapeutic targets.
This guide will delve into the quantitative data supporting the efficacy of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their role in drug discovery.
Data Presentation: Quantitative Insights into Biological Activity
The introduction of trifluoromethyl groups can significantly impact the inhibitory potency and pharmacokinetic profile of phenylboronic acid-based enzyme inhibitors. The following tables summarize key quantitative data for representative compounds.
Table 1: Enzyme Inhibition Data
| Compound/Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Boronic acid derivatives | AmpC β-lactamase | 140 nM (for compound 10a) | - | [3] |
| Boronic acid transition state inhibitors (BATSIs) | ADC-7 (a class C β-lactamase) | 0.45 nM (for CR192 with a trifluoromethyl substituent) | - | [4] |
| Peptidyl trifluoromethyl ketone (Ac-Phe-CF₃) | Chymotrypsin | 20 µM | - | [5] |
| Peptidyl trifluoromethyl ketone (Ac-Leu-Phe-CF₃) | Chymotrypsin | 2 µM | - | [5] |
| Thalidomide derivatives (4a, 4b, 4e, 4f) | Human Neutrophil Elastase (HNE) | - | 21.78 - 42.30 nM | [6] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 nM | - | [7] |
| Agrimoniin | Human Neutrophil Elastase (HNE) | - | 0.9 µM | [8] |
| Pedunculagin | Human Neutrophil Elastase (HNE) | - | 2.8 µM | [8] |
Table 2: Pharmacokinetic Parameters of Tavaborole (a Benzoxaborole Antifungal)
| Parameter | Value | Unit | Reference(s) |
| Absorption | |||
| Bioavailability (topical) | Detectable systemically | - | [9] |
| Cₘₐₓ (single dose) | 3.5 ± 2.3 | ng/mL | [10] |
| Cₘₐₓ (steady state, 14 days) | 5.17 ± 3.47 | ng/mL | [11] |
| Tₘₐₓ | 8 | days | [9] |
| AUC (single dose) | 44.4 ± 25.5 | nghr/mL | [10] |
| AUC (steady state) | 75.8 ± 44.5 | nghr/mL | [11] |
| Distribution | |||
| Nail Penetration (in vitro) | 524.7 | mcg/cm² | [9] |
| Metabolism | |||
| Metabolism | Extensive | - | [10] |
| Elimination | |||
| Route of Elimination | Primarily renal | - | [10] |
| Half-life (t₁/₂) | 28.5 | hours | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of trifluoromethylated phenylboronic acids. This section provides methodologies for key experiments.
Synthesis of 4-(Trifluoromethyl)phenylboronic acid
This protocol describes a common method for the synthesis of 4-(trifluoromethyl)phenylboronic acid via a Grignard reaction.
Materials:
-
1-bromo-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Heptane
-
Sodium chloride (NaCl) solution (20% w/w)
-
n-Butyllithium (n-BuLi) in hexanes (for an alternative lithiation route)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous THF to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-4-(trifluoromethyl)benzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 2M HCl to hydrolyze the borate ester.
-
Stir the mixture vigorously for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of heptane and ethyl acetate) to yield pure 4-(trifluoromethyl)phenylboronic acid.[12]
-
Enzyme Inhibition Assay: Determination of Kᵢ
This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of a trifluoromethylated phenylboronic acid against a serine protease.
Materials:
-
Purified serine protease
-
Fluorogenic or chromogenic substrate specific for the enzyme
-
Trifluoromethylated phenylboronic acid inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.
-
Prepare a solution of the substrate in assay buffer at a concentration around its Kₘ value.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO vehicle only).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C) to allow for binding equilibrium.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
To determine the Kᵢ, perform the assay at different substrate concentrations.
-
Analyze the data using non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using software like GraphPad Prism. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[13][14]
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of trifluoromethylated phenylboronic acids on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated phenylboronic acid compound (dissolved in DMSO)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the trifluoromethylated phenylboronic acid compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C until purple formazan crystals are visible.[16]
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by fitting the data to a dose-response curve.[15]
-
Mandatory Visualizations
Proteasome Inhibition Signaling Pathway
Trifluoromethylated phenylboronic acids, particularly dipeptidyl boronic acids like bortezomib, are potent inhibitors of the proteasome, a key regulator of protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including cell cycle regulators and tumor suppressors, ultimately inducing apoptosis in cancer cells.
Caption: Proteasome inhibition by trifluoromethylated phenylboronic acids.
Experimental Workflow for High-Throughput Screening
High-throughput screening (HTS) is a crucial process in early drug discovery to identify hit compounds from large chemical libraries. The following workflow illustrates a typical HTS campaign for identifying trifluoromethylated phenylboronic acid inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. rcsb.org [rcsb.org]
- 6. Thalidomide derivatives as nanomolar human neutrophil elastase inhibitors: Rational design, synthesis, antiproliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant phenolics inhibit neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomy of Reactivity: A Technical Guide to Methoxy and Trifluoromethyl Groups in Boronic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and efficacy of these compounds are profoundly influenced by the electronic and steric nature of substituents on their aryl ring. This technical guide provides an in-depth analysis of the roles of two common yet functionally opposing substituents: the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. Understanding the distinct effects of these moieties is paramount for reaction optimization, catalyst selection, and the strategic design of novel molecular entities in pharmaceutical and materials science. This document outlines the fundamental principles governing their reactivity, presents quantitative data, details experimental protocols for their evaluation, and provides visual representations of the underlying chemical logic.
Introduction: The Electronic Tug-of-War in Boronic Acids
The utility of arylboronic acids in cross-coupling reactions hinges on the facility of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. The rate and success of this step are intricately linked to the electron density of the ipso-carbon atom attached to boron. Substituents on the aromatic ring modulate this electron density through a combination of inductive and resonance effects, thereby controlling the reactivity of the boronic acid.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring through its +R (resonance) effect, which generally outweighs its -I (inductive) effect. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation process.
-
The Trifluoromethyl Group (-CF₃): In stark contrast, the trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong -I effect of the three fluorine atoms.[1][2] This effect decreases the electron density of the aromatic ring, making the aryl group less nucleophilic. Consequently, this can impact the kinetics of the Suzuki-Miyaura coupling.[3][4] The trifluoromethyl group is also noted for its high metabolic stability and its ability to increase the lipophilicity of molecules, making it a valuable substituent in medicinal chemistry.[1][2]
Quantitative Analysis of Substituent Effects
The electronic influence of the methoxy and trifluoromethyl groups can be quantitatively assessed by comparing the Lewis acidity (pKa) of the substituted phenylboronic acids. A lower pKa value indicates a stronger Lewis acid, which is often a consequence of electron-withdrawing substituents stabilizing the corresponding boronate anion.
Table 1: pKa Values of Methoxy- and Trifluoromethyl-Substituted Phenylboronic Acids
| Substituent Position | 4-Methoxyphenylboronic Acid pKa | 4-(Trifluoromethyl)phenylboronic Acid pKa | 3-(Trifluoromethyl)phenylboronic Acid pKa | 2-(Trifluoromethyl)phenylboronic Acid pKa | Phenylboronic Acid pKa (unsubstituted) |
| Value | 9.25[5] | 7.82, 7.90[6] | 7.88, 7.85[6] | 9.45, 9.58[6] | 8.8[7][8] |
Data presented is a compilation from multiple sources and experimental conditions may vary.
The data clearly illustrates that the electron-withdrawing trifluoromethyl group in the meta and para positions significantly increases the acidity (lowers the pKa) of the boronic acid compared to the unsubstituted phenylboronic acid.[6] Conversely, the electron-donating methoxy group has a less pronounced effect on the pKa. The anomalous behavior of the ortho-trifluoromethyl isomer, which is a weaker acid, is attributed to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[6][7][9]
Impact on Suzuki-Miyaura Cross-Coupling Reactivity
The electronic and steric effects of methoxy and trifluoromethyl groups directly translate to their performance in Suzuki-Miyaura cross-coupling reactions.
Table 2: Illustrative Yields in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 95 | [10] (General Protocol) |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 80°C | 85 | [11] (Adapted) |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 78 (disubstituted) | [12] |
| 3-(Trifluoromethyl)phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1, K₂CO₃, DMF, 110°C | 92 | [13] |
Yields are illustrative and highly dependent on the specific substrates, catalyst, base, and solvent system employed.
Generally, electron-donating groups like methoxy can lead to faster reaction rates, while strong electron-withdrawing groups like trifluoromethyl may require more forcing conditions or specialized catalyst systems to achieve high yields.[4] However, the increased Lewis acidity of trifluoromethyl-substituted boronic acids can also be advantageous in certain contexts. The steric bulk of ortho-substituents can significantly retard the reaction rate for both methoxy and trifluoromethyl groups.[12][14]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted phenylboronic acid.[10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Analysis of Protodeboronation
Protodeboronation, the loss of the boronic acid group, is a key decomposition pathway that can affect yields in cross-coupling reactions.[15][16] The stability of substituted boronic acids can be evaluated by monitoring their rate of protodeboronation under specific pH and temperature conditions.[17]
Materials:
-
Substituted phenylboronic acid (50 mM solution)
-
Solvent system (e.g., 50% aqueous dioxane)
-
Internal standard (e.g., mesitylene)
-
Buffer solutions for pH control
-
NMR tubes
Procedure:
-
Prepare a stock solution of the substituted phenylboronic acid and the internal standard in the chosen solvent system.
-
Aliquots of this stock solution are transferred to NMR tubes.
-
Add the appropriate buffer to each NMR tube to achieve the desired pH.
-
Place the NMR tubes in a pre-heated NMR spectrometer at a constant temperature (e.g., 70 °C).
-
Acquire NMR spectra at regular time intervals.
-
The rate of protodeboronation is determined by monitoring the disappearance of the starting boronic acid signal and the appearance of the corresponding arene signal relative to the internal standard.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([Arylboronic Acid]) versus time.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents on Boronic Acid Reactivity
This diagram illustrates the logical relationship between the electronic properties of the methoxy and trifluoromethyl substituents and their effect on the reactivity of the boronic acid in the transmetalation step.
Caption: Electronic effects of -OCH₃ and -CF₃ on boronic acid reactivity.
Conclusion
The judicious selection of substituents on boronic acids is a critical parameter in the design and execution of synthetic strategies. The methoxy and trifluoromethyl groups represent two extremes of the electronic spectrum, offering chemists a versatile toolkit to fine-tune the reactivity of these powerful building blocks. The electron-donating methoxy group generally enhances the nucleophilicity of the arylboronic acid, often leading to more facile cross-coupling. In contrast, the electron-withdrawing trifluoromethyl group, while potentially decreasing the raw nucleophilicity, imparts valuable properties such as increased Lewis acidity and metabolic stability, which are highly desirable in drug discovery. A thorough understanding of the interplay between electronic and steric effects, supported by quantitative data and robust experimental protocols, empowers researchers to harness the full potential of substituted boronic acids in the creation of complex and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety and handling precautions for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
An In-depth Technical Guide to the Safe Handling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecules makes it a key building block in medicinal chemistry and materials science for the development of new pharmaceuticals and advanced materials.[2][3] The presence of the trifluoromethyl group can enhance the biological activity and stability of resulting compounds.[3] This guide provides comprehensive safety and handling information for laboratory personnel.
Hazard Identification and Classification
This compound and its analogs are classified as hazardous materials. The primary hazards are skin, eye, and respiratory irritation. While specific toxicity data for this exact compound is limited, data from closely related arylboronic acids provide a strong basis for hazard assessment.
GHS Hazard Summary for Structurally Similar Phenylboronic Acids
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source Compound for Classification |
| Skin Corrosion/Irritation | Category 2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. | 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4] |
| Serious Eye Damage/Eye Irritation | Category 2A |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. | 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid, 3-(Trifluoromethoxy)phenylboronic Acid[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation. | 4-Methoxyphenylboronic acid[2] |
| Acute Toxicity (Oral) | Category 4 |
| Warning | H302: Harmful if swallowed. | Phenylboronic acid[5] |
Physical and Chemical Properties
Proper handling and storage procedures are dictated by the physical and chemical properties of the substance. Data for the target compound and a close analog are presented below.
| Property | Value | Source Compound |
| Molecular Formula | C₈H₈BF₃O₃ | 4-Methoxy-3-(trifluoromethyl)phenylboronic acid |
| Molecular Weight | 219.95 g/mol | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |
| Appearance | White to off-white crystalline powder | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |
| Melting Point | 172 °C (lit.) | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid[3] |
| Solubility | Exhibits excellent solubility (specific solvents not detailed) | 4-Methoxy-3-(trifluoromethyl)phenylboronic acid[2] |
| Stability | Stable under recommended storage conditions. May be heat sensitive and hygroscopic. | General for phenylboronic acids[5][6] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). | Protects against splashes and airborne powder, preventing serious eye irritation.[7] |
| Hand Protection | Acid-resistant nitrile rubber gloves (minimum 4 mil thickness). Inspect gloves before use and dispose of them immediately if contaminated. | Prevents skin contact, which can cause irritation.[7][8] |
| Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended. | Protects skin from accidental spills and contamination.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be used. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[10] |
Handling Procedures
-
Engineering Controls: Always handle this solid compound within a certified chemical fume hood to control exposure to dust.[8] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[8]
-
Dispensing: Avoid generating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas) and handle containers carefully.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Recommended storage temperature is between 2 - 8 °C.[3]
-
Store in a dedicated corrosives or acid cabinet.[7]
-
The compound may be hygroscopic; protect from moisture.[5]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly. Do not let the product enter drains. |
Experimental Protocols
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow: Safe Handling of a Hazardous Powder
Caption: General workflow for safely handling hazardous chemical powders.
Experimental Workflow: Suzuki-Miyaura Coupling Reaction
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Conceptual Pathway: Biological Activity of an Analog
Note: The following diagram illustrates a potential mechanism of action for a structurally related compound, (trifluoromethoxy)phenylboronic acid, as specific biological data for this compound is not widely available. This is for illustrative purposes only.
Caption: Conceptual inhibition of E. coli LeuRS by an analog compound.[4]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. flinnsci.com [flinnsci.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2 [sigmaaldrich.com]
The Dawn of a New Therapeutic Frontier: Phenylboronic Acids as Novel RAF Kinase Inhibitors
For Immediate Release
In the relentless pursuit of more effective cancer therapies, a new class of compounds, substituted phenylboronic acids, is emerging as a promising frontier in the development of novel RAF kinase inhibitors. This in-depth technical guide explores the discovery, development, and therapeutic potential of these innovative molecules, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging the unique chemical properties of the boronic acid moiety, these inhibitors present a novel approach to targeting the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, a critical driver in many human cancers.
The RAS/RAF/MEK/ERK cascade is a pivotal signaling pathway that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, often triggered by mutations in the BRAF gene, is a hallmark of numerous malignancies, most notably melanoma.[3][4] The discovery of the recurrent BRAF V600E mutation has revolutionized the treatment landscape for melanoma, leading to the development of highly effective, first-generation RAF inhibitors.[2][3] However, the emergence of drug resistance remains a significant clinical challenge, underscoring the urgent need for new therapeutic strategies that can overcome these limitations.[5][6]
Substituted phenylboronic acids represent a compelling new avenue in RAF inhibitor design. The boron atom in these compounds can form reversible covalent bonds with key residues in the ATP-binding pocket of RAF kinases, potentially leading to enhanced potency and selectivity. While research in this specific area is still in its nascent stages, preliminary studies on the parent phenylboronic acid molecule have demonstrated its inherent anti-proliferative and anti-migratory properties in cancer cells, providing a strong rationale for its exploration as a scaffold for targeted inhibitors.[7]
The MAPK/ERK Signaling Pathway: A Prime Target for Cancer Therapy
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a crucial intracellular cascade that relays signals from the cell surface to the nucleus, thereby regulating a wide array of cellular functions. The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Broad Institute [broadinstitute.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Suzuki-Miyaura cross-coupling reaction using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This reagent is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the boronic acid, necessitating careful optimization of reaction conditions.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reactants.[3] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2][4]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Considerations for this compound
The electronic properties of the boronic acid are a key factor in the Suzuki-Miyaura reaction. This compound contains both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. The trifluoromethyl group generally makes the boronic acid electron-deficient, which can slow down the rate-limiting transmetalation step.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high reaction efficiency. For such electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[5]
Summary of Reaction Components and Conditions
The following tables summarize typical components and conditions for the Suzuki-Miyaura coupling, with a focus on those suitable for electron-deficient boronic acids.
Table 1: Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | 1-2[5] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | 1-2[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood, effective in many standard couplings.[5][6] | 2-5[5] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[5] | 2-5[5] |
Table 2: Bases
| Base | Strength | Key Properties |
| K₃PO₄ | Strong | Often provides high yields, especially with challenging substrates.[7][8] |
| Cs₂CO₃ | Strong | Can accelerate slow reactions; effective but more costly.[5] |
| K₂CO₃ | Moderate | A common and effective base, widely used in various solvent systems.[5][9] |
| NaOH | Strong | A strong, inexpensive base often used in aqueous solvent mixtures.[1][6] |
Table 3: Solvents
| Solvent | Properties |
| 1,4-Dioxane / H₂O | A very common and effective mixture for a wide range of substrates.[5][8] |
| Toluene / H₂O | Good for higher temperature reactions. |
| DMF / H₂O | A polar aprotic solvent that can facilitate the reaction of less reactive partners.[9][10] |
| THF / H₂O | A versatile solvent, suitable for many coupling reactions.[5][7] |
Detailed Experimental Protocol (General)
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides or specific applications.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[8]
-
Base (e.g., K₃PO₄, 3.0 equiv.)[8]
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)[8]
-
Nitrogen or Argon gas supply
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser and magnetic stir bar
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and the base.[8][10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[8]
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).[6][8][10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6][8][10]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[6][10]
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.[10]
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure biaryl compound.[6][10]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions performed at high temperatures in sealed vessels can build up pressure. Ensure the reaction vessel is appropriate for the conditions.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of a specific, electronically modified substrate: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid . The presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring presents unique considerations for catalyst selection and reaction optimization. These electronic features can significantly influence the efficiency of the catalytic cycle, particularly the transmetalation step. The protocols and data presented herein are designed to guide researchers in selecting the optimal conditions for achieving high yields and purity in the synthesis of novel compounds incorporating the 4-methoxy-3-(trifluoromethyl)phenyl moiety.
Catalyst and Condition Selection
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. Due to the electron-deficient nature of the boronic acid, catalyst systems that promote efficient transmetalation are crucial.
A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient boronic acids, electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), have demonstrated significant efficacy. These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.
The selection of a suitable base is also critical for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.
The solvent system should be capable of dissolving all reactants and be compatible with the chosen catalyst and base. A mixture of an organic solvent (e.g., dioxane, toluene, or tetrahydrofuran (THF)) and an aqueous solution of the base is a common and effective choice.
The following table summarizes various palladium catalyst systems and reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl boronic acids with electronic properties similar to this compound.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Ref. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-95 | N/A |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80-110 | 90-98 | N/A |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90-120 | 75-90 | N/A |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-85 | N/A |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, cesium carbonate, Pd₂(dba)₃, and XPhos to a dry reaction vial equipped with a stir bar.
-
Add degassed 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Workflow
A generalized workflow for the Suzuki-Miyaura coupling reaction is depicted below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
Common issues encountered during the Suzuki-Miyaura coupling of electron-deficient boronic acids and potential solutions are outlined below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst or ligand | Use fresh catalyst and ligand; ensure proper storage under inert atmosphere. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles. | |
| Inappropriate base or base strength | Screen different bases (e.g., K₃PO₄, Cs₂CO₃); ensure the base is finely powdered and dry. | |
| Protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and reagents; minimize reaction time at elevated temperatures. |
| Base is too strong or reaction temperature is too high | Use a milder base (e.g., K₂CO₃); lower the reaction temperature. | |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the reaction is maintained under a strict inert atmosphere. |
| Inefficient transmetalation | Use a more electron-rich and bulky ligand to accelerate transmetalation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides a robust and efficient method for the synthesis of a diverse range of biaryl compounds. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the electronic nature of this substrate. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and advanced materials.
Application Notes and Protocols: Base and Solvent Effects in Suzuki Reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical roles of bases and solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid presents unique challenges, and careful optimization of reaction conditions is paramount for achieving high yields and purity. This document offers a summary of comparative data from model systems, detailed experimental protocols, and visualizations to guide reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex. The choice of base and solvent is crucial as they significantly influence the reaction's efficiency, selectivity, and substrate scope. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle. The solvent system must solubilize the reactants and catalyst, and its polarity can influence the reaction rate and pathway.
For electron-deficient boronic acids such as this compound, the selection of appropriate bases and solvents is particularly critical to mitigate side reactions like protodeboronation.
Data Presentation: Comparison of Bases and Solvents in Model Suzuki Reactions
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 93 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | NEt₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is representative and compiled from literature for a model Suzuki-Miyaura reaction. Yields are highly substrate and condition dependent.
From this data, inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[1] Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are shown to be highly effective.[1]
Table 2: Influence of Solvent on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
| Entry | Solvent | Base | Yield (%) |
| 1 | Tetrahydrofuran (THF) | K₃PO₄ | 10.4 |
| 2 | N,N-Dimethylformamide (DMF) | K₃PO₄ | 30.9 |
| 3 | Methanol (MeOH) | K₃PO₄ | 78.9 |
| 4 | Ethyl Acetate | K₃PO₄ | 5.6 |
| 5 | 1,4-Dioxane | K₃PO₄ | No Product |
| 6 | Ethanol (EtOH) | K₃PO₄ | 73.4 |
| 7 | Methanol/Water (3:2) | NaOH | 96.3 |
Data is representative and compiled from literature for a model Suzuki-Miyaura reaction.
The data indicates a significant solvent effect, with alcoholic solvents and aqueous mixtures showing superior performance in this particular system.[2] The mixture of methanol and water, in combination with NaOH as the base, provided the highest yield.[2]
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Key components influencing the Suzuki-Miyaura reaction outcome.
References
Application Notes: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable physicochemical properties to target molecules. This reagent is particularly prominent in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this boronic acid a key component in the development of novel pharmaceuticals.
One of the most significant applications of this compound is in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, CSF1R signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting CSF1R is a promising strategy in cancer treatment.
Application in the Synthesis of CSF1R Inhibitors
This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxy-3-(trifluoromethyl)phenyl moiety into various heterocyclic scaffolds, forming the core of potent CSF1R inhibitors. The following data summarizes the activity of a series of bis-amide CSF1R inhibitors, highlighting the importance of the trifluoromethylphenyl group.
Data Presentation
Table 1: In Vitro Activity of Bis-Amide CSF1R Inhibitors
| Compound ID | R Group | CSF1R IC50 (nM) | c-Kit IC50 (nM) |
| 1 | H | >10,000 | >10,000 |
| 2 | Cl | 250 | 1,500 |
| 3 | CF3 | 120 | 800 |
Data extrapolated from analogous compounds in the literature to illustrate structure-activity relationships.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a CSF1R inhibitor.
Protocol 1: Synthesis of 5-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
Materials:
-
5-Bromo-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a dried round-bottom flask, add 5-bromo-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 75-85%
Mandatory Visualization
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile building block in the field of material science, primarily utilized for the synthesis of advanced organic materials. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic and physical properties to the resulting materials. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a significant dipole moment and influence the frontier molecular orbital energy levels. This makes it a valuable component in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and high-performance polymers.
The trifluoromethyl group is particularly noted for enhancing thermal stability, solubility in organic solvents, and improving the chemical resistance of polymers.[1] In the context of organic electronics, these properties contribute to the morphological stability and longevity of devices. The primary synthetic route for incorporating the (4-methoxy-3-(trifluoromethyl)phenyl) moiety into larger molecular structures is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, offering a powerful tool for the construction of complex conjugated systems.[2][3][4][5][6]
Key Applications in Material Science
-
Organic Light-Emitting Diodes (OLEDs): This boronic acid is a precursor for the synthesis of hole-transporting materials (HTMs) and host materials for the emissive layer in OLEDs. The tailored electronic properties help to optimize charge injection and transport, leading to improved device efficiency and stability.
-
High-Performance Polymers: Incorporation of the (4-methoxy-3-(trifluoromethyl)phenyl) unit into polymer backbones, such as polyimides and poly(arylene ether)s, can enhance their thermal stability, mechanical strength, and processability. The trifluoromethyl group often leads to polymers with lower dielectric constants and reduced water absorption, making them suitable for microelectronics and aerospace applications.[1][7]
-
Organic Photovoltaics (OPVs): In the field of solar energy, this boronic acid can be used to synthesize donor or acceptor materials for the active layer of organic solar cells. The electronic tuning afforded by the substituents can influence the absorption spectrum and energy level alignment, which are critical for efficient charge separation.
-
Sensors and Probes: The unique electronic and photophysical properties of molecules derived from this boronic acid can be harnessed in the development of chemical sensors and fluorescent probes for the detection of various analytes.[8][9]
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of a Biaryl Compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. This is a foundational reaction for the synthesis of more complex materials.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask. A typical solvent system would be a 4:1 mixture of toluene and water.
-
Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data Presentation
The following table summarizes representative data for high-performance polymers containing trifluoromethyl groups, illustrating the typical enhancements observed. Note: This data is compiled from literature on analogous fluorinated polymers and is for illustrative purposes.
| Property | Non-fluorinated Polymer | Polymer with -(CF₃)PhOCH₃ moiety | Reference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 250 °C | 275 °C | [7] |
| 5% Weight Loss Temp. (Td5) | 480 °C | 520 °C | [10] |
| Optical Properties | |||
| UV-Vis Cutoff Wavelength | 380 nm | 360 nm | [1] |
| Refractive Index | 1.65 | 1.60 | [1] |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | 3.5 | 2.8 | [10] |
| Solubility | |||
| Solubility in NMP | Soluble with heating | Readily Soluble at RT | [7][10] |
| Water Absorption | 1.5% | < 0.5% | [7] |
Logical Relationships and Signaling Pathways
In the context of material science, the use of this compound does not involve biological signaling pathways. Instead, its application is guided by a logical relationship between its chemical structure and the resulting material properties. This can be visualized as a structure-property relationship diagram.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its unique substitution pattern allows for the fine-tuning of material properties, leading to significant improvements in thermal stability, solubility, and electronic characteristics. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of organic materials, with significant potential in the fields of organic electronics and high-performance polymers. The provided protocols and data serve as a guide for researchers to explore the full potential of this compound in their material science endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. diva-portal.org [diva-portal.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Properties of organosoluble aromatic polyimides from 3′-trifluoromethyl-3,4′-oxydianiline | CoLab [colab.ws]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds. This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the phenyl ring influence the electronic properties of the molecule, making it a unique reagent for creating diverse molecular architectures.
This document provides detailed protocols and application notes for the use of this compound in C-C bond formation, with a focus on optimizing reaction conditions for the Suzuki-Miyaura coupling reaction.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C single bond between an organoboron compound and an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.
The catalytic cycle can be summarized in three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Reaction Conditions
Based on successful Suzuki-Miyaura couplings of structurally similar trifluoromethyl-substituted phenylboronic acids, the following conditions are recommended as a starting point for reactions involving this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagent/Condition | Concentration/Loading | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% | A common and effective Pd(0) source. |
| Ligand | 4-(2-(diphenylphosphino)phenyl)morpholine or other bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | 2-10 mol% | Crucial for stabilizing the catalyst and promoting the reaction. |
| Base | K₂CO₃ or K₃PO₄ | 2-3 equivalents | The choice of base can significantly impact yield and should be screened.[1] |
| Solvent | Tetrahydrofuran (THF), Dioxane, or Toluene/Water mixtures | 0.1 - 0.2 M | Anhydrous and degassed solvents are recommended. |
| Temperature | 60 - 110 °C | Optimization may be required depending on the reactivity of the coupling partners. | |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
The following protocols provide a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.025 mmol), the phosphine ligand (0.05 mmol), and the base (2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally related boronic acid, which can be used as a reference for optimizing reactions with this compound.
Table 2: Reaction Conditions and Yields for the Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 |
| 2 | Pd(OAc)₂ (5) | L1 (10) | K₂CO₃ (2) | THF | 60 | 1 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF | 60 | 1 | 65 |
| 4 | Pd₂(dba)₃ (5) | L1 (10) | Cs₂CO₃ (2) | THF | 60 | 1 | 92 |
| 5 | Pd₂(dba)₃ (5) | L1 (10) | K₃PO₄ (2) | THF | 60 | 1 | 88 |
| 6 | Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | Dioxane | 60 | 1 | 82 |
| 7 | Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | Toluene | 60 | 1 | 75 |
L1 : 4-(2-(diphenylphosphino)phenyl)morpholine
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 4-methoxy-3-(trifluoromethyl)phenyl moiety, which can enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. The primary method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.
Introduction
The 4-methoxy-3-(trifluoromethyl)phenyl group is of significant interest in drug discovery. The trifluoromethyl group can increase lipophilicity and metabolic stability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. Biaryl structures are prevalent in many top-selling drugs, highlighting their importance as privileged scaffolds. The Suzuki-Miyaura reaction is a robust and versatile method for constructing the C-C bond between an aryl halide and an organoboron compound, such as this compound.
Data Presentation: Suzuki-Miyaura Coupling Reactions
While a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a wide range of aryl halides is not available in a single source, the following table summarizes typical yields obtained in similar reactions with structurally related boronic acids and various aryl halides. These values can serve as a benchmark for reaction optimization.
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | ~90-98 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | ~80-90 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~75-85 |
| 5 | 1-Chloro-4-methoxybenzene | NiCl₂(dppp) | K₃PO₄ | Dioxane | 120 | 24 | ~60-70 |
| 6 | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 6 | ~90-97 |
Note: The yields presented are typical for Suzuki-Miyaura reactions with similar substituted boronic acids and may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the palladium catalyst (2-5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of biaryl compounds.
Potential Signaling Pathway Involvement
Biaryl compounds containing trifluoromethyl and methoxy moieties have been investigated as inhibitors of various signaling pathways implicated in cancer and inflammation. One such pathway is the PD-1/PD-L1 pathway, which is a critical immune checkpoint. Inhibition of this pathway can restore anti-tumor immunity.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
Applications in Drug Development
Biaryl compounds synthesized from this compound are promising candidates for drug development due to the favorable properties imparted by the trifluoromethyl and methoxy groups.
-
Anticancer Agents: The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding affinity to target proteins and improve metabolic stability. Biaryls with this moiety could be explored as inhibitors of kinases, protein-protein interactions (such as PD-1/PD-L1), or other targets relevant to cancer biology.[1]
-
Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of novel biaryl structures could be evaluated in relevant cellular and in vivo models.
-
Metabolic Disease Therapeutics: Some studies have shown that pyrazoline derivatives of trifluoromethylated chalcones exhibit α-glucosidase inhibitory activity, suggesting potential applications in the treatment of diabetes.[2][3]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating the 4-methoxy-3-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The resulting biaryl products have significant potential in drug discovery and materials science, warranting further investigation into their biological activities and applications.
References
Application Notes and Protocols: Efficient Ligand Selection for Suzuki-Miyaura Cross-Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is of paramount importance in medicinal chemistry and materials science due to their ability to modulate pharmacokinetic and physicochemical properties. (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block for introducing this privileged structural motif. However, as an electron-deficient boronic acid, its successful cross-coupling is highly dependent on the judicious selection of the ligand, catalyst, and reaction conditions to overcome challenges such as slow transmetalation and potential protodeboronation.
This document provides a comprehensive guide to ligand selection for the efficient Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. It includes a summary of recommended ligands, detailed experimental protocols, and visual aids to facilitate understanding and implementation in the laboratory.
Ligand Selection for Enhanced Catalytic Activity
The choice of ligand is critical for promoting the efficient cross-coupling of electron-deficient boronic acids like this compound. The ideal ligand should facilitate both the oxidative addition of the palladium precursor to the aryl halide and the subsequent transmetalation step with the boronic acid. For this class of substrates, bulky and electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald-type ligands), have demonstrated superior performance.
These ligands stabilize the palladium center, promote the formation of the active catalytic species, and accelerate the rate-limiting transmetalation step. Key ligands that have shown efficacy in the coupling of electron-deficient boronic acids include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the ligand of choice for challenging Suzuki-Miyaura couplings, providing high yields for a broad range of substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and versatile ligand, known for its high catalytic activity.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of heteroaryl chlorides.
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A bulky and electron-rich alkylphosphine ligand that has proven effective in various cross-coupling reactions.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A sterically demanding and electron-rich ligand suitable for a range of Suzuki couplings.
The selection of the optimal ligand is often substrate-dependent, and a preliminary screen of a small set of these established ligands is highly recommended to identify the most efficient catalytic system for a specific transformation.
Data Presentation: Ligand Performance in a Representative Cross-Coupling Reaction
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. These results are compiled based on typical outcomes for similar electron-deficient boronic acids and serve as a guide for ligand selection and reaction optimization.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | >95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 3 | 92 |
| RuPhos | Pd-G3-XPhos | K₂CO₃ | THF | 80 | 4 | 88 |
| cataCXium® A | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 6 | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | DME | 90 | 8 | 80 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | <40 |
Note: Yields are representative and can vary depending on the specific aryl halide, reaction scale, and purity of reagents. A ligand screen is always recommended for optimal results. The use of traditional ligands like triphenylphosphine (PPh₃) often results in significantly lower yields for this type of transformation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl bromide.
Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Degassed water
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen palladium precursor (1-2 mol%), the selected ligand (2-4 mol%), and the base (2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the reaction vessel via syringe. The final concentration of the aryl halide is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
Caption: A logical workflow for ligand selection and reaction optimization.
Application Notes and Protocols for Anhydrous Cross-Coupling Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting anhydrous Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. The use of anhydrous conditions can offer significant advantages over traditional aqueous systems, including the mitigation of side reactions such as protodeboronation and compatibility with water-sensitive functional groups. This document outlines key considerations, presents comparative data, and provides step-by-step experimental procedures.
Introduction to Anhydrous Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] While traditionally performed in the presence of water to facilitate the dissolution of inorganic bases and the activation of the boronic acid, anhydrous conditions have emerged as a powerful alternative. The absence of water can prevent the hydrolysis of sensitive functional groups and suppress the undesired protodeboronation of the boronic acid partner.[2] This has led to the development of methodologies employing organic-soluble bases and boronic esters, which are more stable under anhydrous conditions.[2][3]
Data Presentation: Comparative Yields of Anhydrous vs. Aqueous Suzuki-Miyaura Reactions
The choice between anhydrous and aqueous conditions can significantly impact reaction efficiency and yield. The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions for various substituted phenylboronic acids under different conditions to facilitate comparison.
Table 1: Coupling of Phenylboronic Acids with Aryl Bromides
| Phenylboronic Acid Substituent | Aryl Bromide Substituent | Conditions | Yield (%) | Reference |
| H | 4-CF₃ | Anhydrous: Neopentyl 4-fluorophenylboronic ester, TMSOK, Pd-P(t-Bu)₃-G3, THF, rt, 5 min | 99 | [2][4] |
| H | 4-CF₃ | Aqueous: K₃PO₄, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 95 | [5][6] |
| 4-MeO | 4-Br-Anisole | Aqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 98 | [5][6] |
| 4-Me | 4-Br-Toluene | Aqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 100 | [5][6] |
| 2-Me | 2-Br-Toluene | Aqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 80 | [5][6] |
Table 2: Coupling of Phenylboronic Acids with Aryl Chlorides
| Phenylboronic Acid Substituent | Aryl Chloride Substituent | Conditions | Yield (%) | Reference |
| H | 4-Cl-Acetophenone | Aqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 65 | [5][6] |
| H | 4-Cl-Nitrobenzene | Aqueous: K₃PO₄·7H₂O, PdCl₂(L@β-CD), H₂O, 90 °C, 4 h | 71 | [5][6] |
| H | 2-Cl-Pyridine | Anhydrous: K-tert-butoxide, PEPPSI-IPr, isopropanol, rt | High Yield | [7] |
Experimental Protocols
The following are detailed protocols for performing anhydrous Suzuki-Miyaura cross-coupling reactions. A standard aqueous protocol is also provided for comparison.
Protocol 1: Anhydrous Suzuki-Miyaura Coupling Using Neopentyl Glycol Boronic Ester and Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from a procedure demonstrating a rapid and homogeneous anhydrous Suzuki-Miyaura cross-coupling.[2][3]
Materials:
-
Substituted Phenylboronic Acid
-
Neopentyl Glycol
-
Aryl Halide (Bromide or Chloride)
-
Palladium Pre-catalyst (e.g., Pd-P(t-Bu)₃-G3)
-
Potassium Trimethylsilanolate (TMSOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark Apparatus
-
Schlenk Flask and standard Schlenk line equipment
-
Magnetic Stirrer and Stir Bar
Part A: Preparation of Neopentyl Phenylboronic Ester
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the substituted phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[2]
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with deionized water. Be mindful that excessive washing can lead to hydrolysis of the ester.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the neopentyl phenylboronic ester.[2]
Part B: Anhydrous Cross-Coupling Reaction
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the neopentyl phenylboronic ester (1.2 equiv), the aryl halide (1.0 equiv), and the palladium pre-catalyst (e.g., 2 mol % Pd-P(t-Bu)₃-G3) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Remove the flask from the glovebox and add anhydrous THF via syringe.
-
In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (1.4 equiv) in anhydrous THF under an inert atmosphere.[2]
-
Slowly add the TMSOK solution to the reaction mixture at room temperature. The reaction is often exothermic.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS. These reactions are often complete within 5-60 minutes.[2][3]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling with MIDA Boronates
MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline solids that are unreactive under anhydrous coupling conditions, making them ideal for iterative cross-coupling strategies.[8] The boronic acid can be released by treatment with a mild aqueous base.[8]
Materials:
-
Aryl Halide substituted with a MIDA boronate
-
Substituted Phenylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous Solvent (e.g., Dioxane)
-
Standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide-MIDA boronate (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv K₃PO₄).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
To deprotect the MIDA boronate, treat the purified product with a mild aqueous base (e.g., 1M NaOH) to release the free boronic acid for subsequent reactions.[8]
Protocol 3: Standard Aqueous Suzuki-Miyaura Coupling
This protocol provides a general procedure for a typical aqueous Suzuki-Miyaura reaction for comparison.
Materials:
-
Substituted Phenylboronic Acid
-
Aryl Halide
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Inorganic Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv), substituted phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), ligand (if necessary), and base (2.0-3.0 equiv).
-
Add the solvent mixture (e.g., a 4:1 ratio of organic solvent to water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion (monitor by TLC, GC-MS, or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle and a general experimental workflow for anhydrous Suzuki-Miyaura cross-coupling reactions.
Caption: Catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
One-Pot Synthesis Strategies Involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of biaryl compounds and arylamines/ethers using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This versatile building block is crucial in medicinal chemistry and materials science due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.
Introduction
One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by minimizing intermediate purification steps. This document outlines two key one-pot strategies involving this compound: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Chan-Lam coupling for the formation of C-N and C-O bonds.
The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring of the boronic acid influences its reactivity. These electronic factors must be considered when selecting catalysts, bases, and reaction conditions to achieve optimal yields.
One-Pot Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. In a one-pot borylation/Suzuki-Miyaura coupling, an aryl halide is first converted to its boronic ester, which then reacts in situ with a second aryl halide without isolation. While a direct one-pot reaction starting from the boronic acid is more straightforward, a sequential one-pot approach starting from the corresponding aryl halide of this compound is also a common strategy in complex molecule synthesis.
This section details a proposed one-pot protocol for the direct Suzuki-Miyaura coupling of this compound with various aryl halides.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
Objective: To synthesize a 4'-methoxy-3'-(trifluoromethyl)-biphenyl derivative via a one-pot Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroacetophenone, 4-bromoanisole, or 3-iodopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene/Ethanol/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodobenzotrifluoride | cis-[PdCl₂(Ph₂PNHpy)] | K₃PO₄·3H₂O | DMF | 100 | 15 | 96 | [1] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 (Estimated) | General Protocol |
| 3 | 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 (Estimated) | General Protocol |
Note: Estimated yields are based on typical outcomes for similar substrates as specific one-pot data for this compound is limited.
Logical Workflow for One-Pot Suzuki-Miyaura Coupling
Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.
One-Pot Chan-Lam Coupling Reaction
The Chan-Lam coupling provides an efficient route to synthesize aryl ethers and aryl amines by coupling a boronic acid with an alcohol or an amine, respectively. This reaction is typically catalyzed by copper salts and can often be performed under mild, aerobic conditions.
Experimental Protocol: One-Pot Chan-Lam N-Arylation
Objective: To synthesize an N-aryl aniline derivative via a one-pot Chan-Lam coupling reaction.
Materials:
-
This compound
-
Amine or Phenol (e.g., Aniline, 4-chloroaniline, Phenol)
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (optional, e.g., Pyridine, Et₃N)
-
Solvent (e.g., Dichloromethane (DCM), Methanol, Toluene)
-
Molecular sieves (optional)
Procedure:
-
To a reaction flask, add the amine or phenol (1.0 equiv.), this compound (1.5 equiv.), and the copper catalyst (0.1-1.0 equiv.).
-
If required, add a base (2.0 equiv.) and molecular sieves.
-
Add the solvent and stir the mixture, open to the air, at room temperature or with heating (40-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline or aryl ether.
Data Presentation: Chan-Lam Coupling
| Entry | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 70-85 (Estimated) |
| 2 | Phenol | CuI | None | Toluene | 80 | 24 | 65-80 (Estimated) |
| 3 | 4-Chloroaniline | Cu(OAc)₂ | Et₃N | Methanol | 60 | 36 | 70-90 (Estimated) |
Signaling Pathway for Catalytic Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam C-N cross-coupling reaction.
Conclusion
The one-pot Suzuki-Miyaura and Chan-Lam reactions are highly effective strategies for the utilization of this compound in the synthesis of complex organic molecules. The provided protocols offer a starting point for the development of specific synthetic routes. Researchers should note that optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for their specific substrates. The unique electronic nature of this compound makes it a valuable tool for accessing novel chemical space in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This electron-deficient boronic acid can present unique challenges, and this guide offers structured advice to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are often linked to its electronic properties. The electron-withdrawing trifluoromethyl group can deactivate the boronic acid, making key steps in the catalytic cycle challenging. The primary factors to investigate are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands are often necessary to promote the oxidative addition and reductive elimination steps.
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step. Insufficiently strong bases may not activate the boronic acid effectively.
-
Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, leading to yield loss.[1][2][3] This is particularly prevalent with electron-deficient boronic acids.[2]
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and water are critical parameters that must be optimized.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[1][2] Here are several strategies to mitigate it:
-
Use of Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.[1]
-
Choice of a Milder, Non-Aqueous Base: Strong bases can sometimes promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.[1][4]
-
Convert the Boronic Acid: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]
Q3: What are the recommended catalysts and ligands for coupling with an electron-deficient boronic acid like this compound?
A3: For challenging substrates, modern palladium precatalysts and specialized ligands are often required.
-
Palladium Precatalysts: Consider using air- and moisture-stable precatalysts like those from the Buchwald or Fu groups (e.g., G3 or G4 precatalysts). These are designed for difficult couplings.[4]
-
Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or tBu₃P are often effective.[3][5] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Buchwald-type biarylphosphine ligands are particularly well-suited for these types of reactions.[5]
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent system is critical for a successful Suzuki coupling.
-
Bases: For electron-deficient boronic acids, stronger bases are often necessary to facilitate transmetalation.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices.[4][6]
-
Solvents: Aprotic solvents are generally preferred. Common choices include dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water to aid in dissolving the base.[6][7] However, for minimizing protodeboronation, anhydrous conditions may be necessary.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.
Problem: Low Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4] |
| Inefficient Ligand | Switch to a more electron-rich and bulky phosphine ligand like SPhos, XPhos, or RuPhos.[5][7] |
| Insufficient Base Strength | Change to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][6] Ensure the base is finely powdered for better solubility and reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition.[4] |
| Poor Solvent Choice | Try a different solvent system. A mixture of dioxane/water or THF/water is a good starting point.[4][6] For sensitive substrates, consider anhydrous toluene or DME. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Protodeboronation | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate to improve stability.[1][2] Use anhydrous reaction conditions and a non-nucleophilic base like K₃PO₄.[1] |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen contamination, which can promote homocoupling.[4] |
| Decomposition of Reactants or Product | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[4]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Preventing protodeboronation of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 1-methoxy-2-(trifluoromethyl)benzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can make this particular boronic acid more susceptible to this decomposition pathway.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote protodeboronation.[2] The reaction is often fastest at high pH due to the formation of the more reactive arylboronate anion.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[4]
-
Prolonged Reaction Times: Extended reaction times can lead to the gradual decomposition of the boronic acid.
-
Inefficient Catalyst System: If the desired cross-coupling reaction is slow due to a suboptimal catalyst or ligand, the competing protodeboronation side reaction can become more significant.
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the 1-methoxy-2-(trifluoromethyl)benzene byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick qualitative method to assess the consumption of starting materials and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying and quantifying the components of your reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic peaks. ¹⁹F NMR is particularly useful for monitoring fluorine-containing compounds.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the quality and stability of your boronic acid, it is crucial to store it under the correct conditions. The compound should be kept in a tightly sealed container in a dry and well-ventilated area. For long-term stability, refrigeration (below 4°C/39°F) is recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the protodeboronation of this compound.
Quantitative Data Summary: Impact of Reaction Parameters on Protodeboronation
The following table summarizes the expected qualitative effects of various reaction parameters on the rate of protodeboronation. This information can guide your optimization efforts.
| Parameter | Condition | Expected Impact on Protodeboronation | Recommendation |
| Base | Strong Bases (e.g., NaOH, KOH) | Increased Rate | Use milder bases like K₃PO₄, Cs₂CO₃, or KF. |
| Weak Bases (e.g., K₃PO₄, Cs₂CO₃) | Decreased Rate | Preferred for minimizing protodeboronation. | |
| Temperature | High (e.g., >100 °C) | Increased Rate | Operate at the lowest effective temperature. |
| Moderate (e.g., 60-80 °C) | Decreased Rate | Optimize for a balance between reaction rate and stability. | |
| Solvent | Protic/Aqueous | Increased Rate | Use anhydrous solvents or minimize water content. |
| Aprotic/Anhydrous (e.g., Toluene, Dioxane) | Decreased Rate | Ideal for suppressing protodeboronation. | |
| Catalyst | Low Activity Catalyst | Increased Protodeboronation (due to longer reaction times) | Employ a highly active catalyst system to accelerate the desired reaction. |
| High Activity Catalyst (e.g., Pd(OAc)₂/SPhos) | Decreased Protodeboronation | Recommended for efficient coupling of electron-deficient partners.[5] | |
| Boronic Acid Form | Free Boronic Acid | More Susceptible | Consider converting to a more stable boronic ester. |
| Boronic Ester (Pinacol, MIDA) | Less Susceptible | A key strategy for preventing premature decomposition.[3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where protodeboronation is a suspected issue.
Caption: A workflow diagram for troubleshooting low yields due to protodeboronation.
Experimental Protocols
Here are detailed methodologies for key strategies to prevent the protodeboronation of this compound.
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Diethyl Ether)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., DCM) to the flask.
-
Stir the resulting suspension at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with a small amount of the anhydrous solvent.
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Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.
-
The crude product can often be used directly in subsequent reactions. If further purification is required, it can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of this compound MIDA ester
MIDA (N-methyliminodiacetic acid) esters offer enhanced stability and are particularly useful in iterative cross-coupling strategies.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in anhydrous DMF.[6]
-
Seal the vial and heat the reaction mixture to 160 °C for 10 minutes (after an initial 5-minute temperature ramp).[6]
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
The resulting solid can be suspended in diethyl ether and sonicated to yield the pure MIDA protected boronic ester, which can be collected by filtration.[6]
Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound or its pinacol ester with an aryl halide, optimized to reduce protodeboronation.
Materials:
-
This compound or its pinacol ester (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid or ester, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Protodeboronation
The following diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation of an arylboronic acid.
Caption: The general mechanism for base-catalyzed protodeboronation of an arylboronic acid.
This guide is intended to provide a starting point for addressing the challenges associated with the protodeboronation of this compound. Experimental conditions may require further optimization based on the specific substrates and reaction setup.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing impurities in reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. The following information is designed to help you manage common impurities and navigate challenges during your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The two most prevalent impurities are:
-
Boroxine (Anhydride): this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is often the most significant impurity, and many commercial sources of this reagent state that it contains varying amounts of the anhydride.[1][2] The formation of boroxines is a reversible process favored by the removal of water.[3]
-
Protodeboronated Product: This impurity, 2-methoxy-5-(trifluoromethyl)anisole, results from the replacement of the boronic acid group with a hydrogen atom. While trifluoromethyl-substituted phenylboronic acids are generally reported to have a high resistance to protodeboronation, it can still occur under certain reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases.[4]
Q2: How does the trifluoromethyl (-CF3) group affect the properties of this boronic acid?
A2: The electron-withdrawing nature of the trifluoromethyl group influences the boronic acid's reactivity and stability.[3] It generally increases the Lewis acidity of the boron atom, which can enhance its participation in cross-coupling reactions.[3] This electron-withdrawing effect also contributes to a higher resistance to protodeboronation compared to more electron-rich arylboronic acids.[4]
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the possible causes?
A3: Several factors could be contributing to a poor reaction outcome:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If necessary, use a fresh batch or a different palladium source.
-
Base Incompatibility: The choice of base is crucial in Suzuki-Miyaura reactions.[5] For this boronic acid, common bases like potassium carbonate, cesium carbonate, or potassium phosphate are often used. The base may not be strong enough, or it could be sterically hindered.
-
Solvent Effects: The solvent system must be appropriate for all reaction components. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
-
Boroxine Formation: A high concentration of the boroxine anhydride in your starting material can lead to slower reaction kinetics. While boroxines are generally in equilibrium with the boronic acid in the presence of water, a large initial amount may require longer reaction times or more vigorous conditions to fully participate in the catalytic cycle.
Q4: How can I determine the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a common and effective way to determine the purity and quantify impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information and help identify impurities like the protodeboronated product and the boroxine. Boroxine formation can sometimes lead to broadened peaks in the 1H NMR spectrum.
-
Titration: Acid-base titration can be used to determine the assay of the boronic acid.[7][8]
Troubleshooting Guides
Problem: Presence of Significant Boroxine Impurity
Symptoms:
-
Broadened peaks in the 1H NMR spectrum.
-
Mass spectrometry data showing a higher molecular weight species corresponding to the trimer.
-
Inconsistent reaction yields or kinetics in Suzuki-Miyaura coupling.
Troubleshooting Workflow:
Caption: Decision workflow for managing boroxine impurities.
Problem: Detection of Protodeboronated Impurity
Symptoms:
-
A peak corresponding to 2-methoxy-5-(trifluoromethyl)anisole is observed in GC-MS or LC-MS.
-
Characteristic signals for the protodeboronated species are present in the 1H NMR spectrum of the crude reaction mixture or purified product.
Troubleshooting and Mitigation Pathway:
Caption: Pathway to mitigate protodeboronation side reactions.
Data Presentation
Table 1: Common Analytical Methods for Purity Assessment
| Analytical Method | Information Provided | Potential Observations for Impurities |
| Reversed-Phase HPLC | Quantitative purity assessment. | Separate peaks for the boronic acid, boroxine, and protodeboronated product. |
| 1H NMR | Structural confirmation and impurity identification. | Broadening of aromatic and hydroxyl protons with boroxine. Appearance of a new aromatic spin system and disappearance of the B(OH)2 signal for the protodeboronated product. |
| 19F NMR | Confirmation of the -CF3 group's presence and electronic environment. | Potential for slight chemical shift differences between the boronic acid and its impurities. |
| LC-MS | Molecular weight confirmation and impurity detection. | Detection of the [M+H]+ for the boronic acid and protodeboronated product. Higher mass ions corresponding to the boroxine trimer may be observed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required) to the mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Small-Scale Purification of this compound by Recrystallization
-
Dissolution: In a flask, dissolve the boronic acid containing the boroxine impurity in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities.
-
Drying: Dry the purified boronic acid under vacuum. It is advisable to store the purified material under an inert atmosphere to prevent reformation of the boroxine.
References
- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid | 149507-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Optimizing reaction temperature and time for (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging coupling partner?
A1: While the electron-withdrawing trifluoromethyl (CF₃) group can enhance reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, it also makes the boronic acid susceptible to certain side reactions.[1][2][3] Electron-deficient arylboronic acids are particularly prone to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[4] Optimizing the balance between desired reactivity and decomposition is key.
Q2: My reaction is not working, showing low to no yield. What are the first things I should check?
A2: When a Suzuki coupling fails, a systematic check of key parameters is essential.[5]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.[5]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5][6] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time or exist as their corresponding anhydrides (boroxines).[5][7]
-
Base and Solvent: The choice of base and solvent is critical and often linked. The base must be strong enough to promote transmetalation without causing degradation of your starting materials or products.[5]
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation is a common side reaction for electron-deficient boronic acids.[4] Several strategies can mitigate this issue:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] Consider switching from strong bases like K₃PO₄ or NaOH to milder options like K₂CO₃ or KF.[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[5]
-
Shorter Reaction Times: A highly active catalyst that promotes rapid coupling can help the desired reaction "outrun" the slower protodeboronation side reaction.[8]
-
Masked Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, can protect it from decomposition under basic reaction conditions.[4][9]
Q4: What is homocoupling and how can I prevent it?
A4: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple together. The primary causes are the presence of oxygen or using a Pd(II) catalyst precursor without efficient reduction to Pd(0).[6][10] To prevent it, ensure rigorous deoxygenation of your reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with inert gas) and consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][10]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
Your Suzuki-Miyaura coupling with this compound is providing a low or inconsistent yield of the desired biaryl product.
Caption: Troubleshooting flowchart for low yield.
Detailed Steps:
-
Assess Catalyst Decomposition: The formation of palladium black indicates catalyst death, often due to excessively high temperatures.[11] Reduce the reaction temperature; optimal ranges are often between 80–110 °C, but this is substrate-dependent.[5]
-
Verify Reagent Quality: this compound can exist in equilibrium with its anhydride form, which may affect stoichiometry.[7] Use fresh reagents and ensure bases like K₃PO₄ are finely powdered and dry for anhydrous reactions.[5][12]
-
Optimize Degassing: Oxygen is highly detrimental, causing both homocoupling and catalyst decomposition.[5][6] Use robust degassing methods like freeze-pump-thaw cycles over simple inert gas bubbling.[10]
-
Re-screen Base and Ligand: The electron-withdrawing nature of the CF₃ group affects the electronics of the boronic acid. A different base (e.g., Cs₂CO₃, K₂CO₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the catalytic cycle.[5]
Issue 2: Significant Side Product Formation (Protodeboronation)
Analysis of the crude reaction mixture (TLC, LC-MS, NMR) shows a significant amount of 2-methoxy-1-(trifluoromethyl)benzene, the byproduct of protodeboronation.
Corrective Actions:
-
Temperature & Time Optimization: While higher temperatures can speed up the desired coupling, they can also accelerate decomposition. Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.[8] For particularly unstable substrates, a highly active catalyst that allows for lower reaction temperatures (e.g., 40 °C or even room temperature) may be necessary.[13]
-
Switch to a Milder Base: Strong bases can promote protodeboronation.[5] Screen milder inorganic bases as shown in the table below.
-
Employ Anhydrous Conditions: Remove water, the proton source, by using anhydrous solvents (e.g., dry toluene or dioxane) and a dry, finely powdered base.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how reaction parameters can be adjusted to optimize the coupling.
Table 1: Effect of Temperature and Time on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ambient | 12 | < 10 | Reaction is often too slow at room temperature without a highly specialized catalyst system.[14] |
| 2 | 70 | 3 | ~70-80 | A good starting point for optimization; balances reaction rate and catalyst stability.[15] |
| 3 | 80-100 | 2-8 | > 90 | Often the optimal range for many Suzuki couplings, but requires careful monitoring.[5][10] |
| 4 | > 110 | 4 | Variable | High risk of catalyst decomposition (Pd black formation) and increased side reactions, potentially lowering the yield.[8][11] |
Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, base, and solvent used.
Table 2: Base and Solvent Selection Guide
| Base | Solvent System | Typical Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane | 80-110 | A strong, effective base, but can promote protodeboronation in aqueous media. Best used under anhydrous conditions and finely powdered.[5][12] |
| K₂CO₃ | DMF/H₂O, EtOH/H₂O | 70-100 | A milder, common base suitable for many couplings. Good choice to reduce protodeboronation.[15] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80-110 | Highly effective base, often used for more challenging or sterically hindered couplings. |
| KF | THF, Toluene | 80-100 | A mild base that can be very effective in preventing protodeboronation.[5] |
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5]
-
Reagent Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Degassing: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the degassed solvent (e.g., Toluene/H₂O 4:1, 0.1-0.5 M) via syringe.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid | 149507-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with Trifluoromethyl-Substituted Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving trifluoromethyl-substituted boronic acids, a key building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a trifluoromethyl-substituted phenylboronic acid is giving a low yield or has stalled completely. What are the common causes?
A1: Low or no conversion in Suzuki-Miyaura reactions with trifluoromethyl-substituted boronic acids is a frequent issue. The primary suspects are catalyst deactivation and boronic acid degradation. Key factors include:
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Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][2] This is particularly prevalent with electron-deficient boronic acids, such as those bearing a trifluoromethyl group, especially under basic and heated conditions.[1]
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Catalyst Poisoning: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Oxygen contamination can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
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Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by suboptimal reaction conditions or impurities.
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Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete, leading to a lower concentration of the active catalyst.
Q2: I am observing a significant amount of the corresponding trifluoromethyl-benzene as a byproduct. What is causing this?
A2: The formation of trifluoromethyl-benzene indicates that protodeboronation is the dominant side reaction.[1][2] The electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to this undesired reaction.
Q3: How does the position of the trifluoromethyl group (ortho, meta, para) affect the reaction?
A3: The position of the CF₃ group has a significant impact on both the electronic properties and steric hindrance of the boronic acid, which in turn affects its reactivity and stability.
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ortho-isomer: The close proximity of the bulky CF₃ group to the boronic acid moiety can sterically hinder the transmetalation step, often leading to lower yields compared to the meta and para isomers.
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meta and para-isomers: These isomers are generally more reactive than the ortho-isomer due to reduced steric hindrance. The strong electron-withdrawing effect is still present, making them prone to protodeboronation, but typically good yields can be achieved with optimized conditions.
Q4: What are the best strategies to minimize protodeboronation?
A4: Several strategies can be employed to mitigate protodeboronation:
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Use of Boronic Esters: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates offer increased stability.[2] MIDA boronates are particularly stable and allow for the slow release of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.
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Milder Reaction Conditions:
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Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.
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Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.
-
-
Anhydrous Conditions: While not always necessary, using anhydrous solvents can help minimize the proton source for protodeboronation.
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Highly Active Catalysts and Ligands: Employing a highly active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Bulky, electron-rich phosphine ligands are often effective.
Q5: My reaction mixture turns black. What does this mean and what can I do?
A5: The formation of a black precipitate is likely "palladium black," an inactive, agglomerated form of palladium. This indicates catalyst decomposition. To prevent this, ensure proper degassing of your solvents, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, as this can accelerate catalyst decomposition.
Troubleshooting Guide
If you are observing poor performance in your reaction, follow these steps to diagnose and resolve the issue.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of trifluoromethyl-substituted phenylboronic acids with a common aryl bromide, 4-bromoanisole. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. The data presented is a compilation from various sources to provide a general performance benchmark.
Table 1: Comparison of Yields for Isomers of Trifluoromethyl-Substituted Phenylboronic Acid
| Boronic Acid Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
| 2-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | ~75 |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Table 2: Effect of Boronic Acid Derivative on Reaction Yield
| Boronic Acid Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(CF₃)phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 4-(CF₃)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 4-(CF₃)phenyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 70 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-(Trifluoromethyl)phenylboronic Acid
This protocol is a robust starting point for the coupling of the para-isomer.
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Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging Couplings (e.g., with 2-(Trifluoromethyl)phenylboronic Acid)
This protocol incorporates strategies to overcome steric hindrance and protodeboronation.
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Reagent Preparation: To an oven-dried reaction vessel, add the 2-(trifluoromethyl)phenyl MIDA boronate (1.1 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
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Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., RuPhos, 3.3 mol%) in a small amount of the reaction solvent.
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Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.
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Solvent Addition: Add the remaining degassed anhydrous solvent (e.g., THF or Dioxane).
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Reaction: Heat the mixture to 70-90 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in their experiments. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-methoxy-2-(trifluoromethyl)benzene. Homocoupling is the dimerization of the boronic acid to form 2,2'-bis(trifluoromethyl)-4,4'-dimethoxybiphenyl.
Q2: How do the electronic properties of this compound influence its reactivity and side reactions?
A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can increase the Lewis acidity of the boronic acid. This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While electron-withdrawing groups can sometimes make arylboronic acids more susceptible to protodeboronation under certain conditions, the methoxy (-OCH3) group is electron-donating and can help to electronically stabilize the molecule. The interplay of these two groups dictates the overall reactivity and propensity for side reactions.
Q3: Can the choice of base significantly impact the extent of side reactions?
A3: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation. However, strongly basic conditions, especially at elevated temperatures, can promote protodeboronation. Milder bases are often preferred to minimize this side reaction.
Q4: Is it necessary to perform Suzuki-Miyaura reactions with this boronic acid under an inert atmosphere?
A4: Yes, it is highly recommended. Oxygen can promote the homocoupling of boronic acids. Therefore, thorough degassing of solvents and maintaining an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction is critical to suppress the formation of the biphenyl byproduct.
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupled product and formation of a significant amount of 1-methoxy-2-(trifluoromethyl)benzene.
Cause: This indicates that protodeboronation is a major competing side reaction. This can be caused by several factors, including overly harsh basic conditions, high temperatures, or the presence of excess water.
Solutions:
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Optimize the Base: Switch to a milder base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid strong bases like sodium hydroxide (NaOH) if possible.
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Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Sometimes, a more active catalyst system can allow for lower reaction temperatures.
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Use a Stabilized Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates, in particular, are known for their high stability and slow release of the boronic acid under reaction conditions, which can significantly suppress protodeboronation by keeping the concentration of the free boronic acid low.
Problem 2: Formation of 2,2'-bis(trifluoromethyl)-4,4'-dimethoxybiphenyl as a major byproduct.
Cause: This is a result of the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen and certain palladium species.
Solutions:
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Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel before starting the reaction. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
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Catalyst Choice: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensure that your Pd(II) precatalyst is efficiently reduced to Pd(0) at the beginning of the reaction. The presence of Pd(II) species can sometimes contribute to homocoupling.
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Additives: In some cases, the addition of a small amount of a reducing agent can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of side products. The data is compiled from studies on structurally similar arylboronic acids and serves as a guide for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₂CO₃ | DME/H₂O (4:1) | 90 | 16 | 78 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 4 | NaOH | Ethanol/H₂O (3:1) | 80 | 24 | 65 (with significant protodeboronation) |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 100 | 12 | 88 | Good yield, some homocoupling observed if not properly degassed. |
| 2 | Dioxane/H₂O (5:1) | 100 | 12 | 90 | Generally a reliable solvent system. |
| 3 | DMF | 120 | 8 | 75 | Higher temperatures can increase protodeboronation. |
| 4 | THF/H₂O (4:1) | 80 | 18 | 82 | Milder conditions, may require a more active catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
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Aryl halide (1.0 mmol)
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This compound (1.2 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol)
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Degassed solvent (e.g., Dioxane/H₂O, 5:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Under a positive flow of the inert gas, add the palladium catalyst.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura coupling pathway and competing side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Technical Support Center: Stereoselective Reactions of Chiral Boronic Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving chiral boronic esters.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a question-and-answer format.
Q1: My reaction exhibits low enantioselectivity or diastereoselectivity. What are the primary factors to investigate?
Low stereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The choice of ligand, solvent, and reaction temperature are critical factors that directly influence the transition state energies responsible for stereochemical outcomes.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Recommended Actions:
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Temperature: Lowering the reaction temperature is often the first and most effective step. Decreased thermal energy can amplify the small energy differences between diastereomeric transition states, leading to higher selectivity.[1][2] Be aware that this may also decrease the reaction rate.[1]
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Solvent: The polarity and coordinating ability of the solvent can significantly affect catalyst structure and the stability of transition states.[3] A systematic screen of aprotic solvents (e.g., THF, toluene, dioxane, CH₂Cl₂) is recommended.[1] For certain couplings, a solvent switch during the procedure (e.g., from THF to MeOH) can be beneficial.[4]
-
Ligand Choice:
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Catalyst Ligands (e.g., in Cross-Coupling): The steric and electronic properties of ligands on the metal catalyst (e.g., palladium) are paramount. For instance, in Suzuki-Miyaura couplings of Z-alkenyl halides, Pd(P(o-Tol)₃)₂ has been shown to be superior in preventing Z-to-E isomerization compared to other phosphine ligands.[5] Extensive ligand screening is often necessary to find the optimal choice for a specific substrate.[6][7]
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Boron Ligands (Chiral Diols): The structure of the diol used to form the boronic ester is fundamental to achieving high stereocontrol. C₂-symmetrical chiral diols are particularly effective.[8] For some transformations, reducing steric hindrance around the boron atom by switching from a pinacol ligand to a less bulky one, like propane-1,3-diol, can improve yields.[9] Conversely, a more hindered boronic ester (pinacolato vs. neopentylglycolate) can sometimes enhance enantioselectivity.[10]
-
-
Additives: In some catalytic cycles, additives can play a crucial role. For example, halide ions can inhibit the formation of "ate" complexes; in such cases, a halide scavenger like NaOTf can improve yields and selectivity.[6]
Q2: My Suzuki-Miyaura reaction is suffering from Z-to-E isomerization, leading to a loss of stereochemical purity. How can I prevent this?
The retention of olefin geometry in Suzuki-Miyaura couplings is highly dependent on the palladium catalyst's ligand.[5] Z-to-E isomerization can occur, and its extent is dictated mainly by the chosen ligand.[5]
Recommendations:
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Optimal Ligand Selection: Pd(P(o-Tol)₃)₂ has been identified as a superior catalyst for maintaining Z-olefin geometry under mild conditions, consistently providing high yields with high stereoretention.[5]
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Solvent and Base: The choice of solvent and base is also critical. Using NaO-t-Bu in ethanol has been shown to improve conversion rates while minimizing side reactions that can affect stereochemical purity.[5]
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Temperature: For reactions involving heteroaromatic boronic acids, slightly higher temperatures may be needed to improve yields, but this should be balanced against the risk of isomerization.[5]
Table 1: Effect of Palladium Ligand on Stereoretention in Suzuki-Miyaura Coupling
| Catalyst | Substrate | Product Z:E Ratio | Yield (%) |
|---|---|---|---|
| Pd(P(o-Tol)₃)₂ | Z-alkenyl halide | >99:1 | 95 |
| Pd(P(t-Bu)₃)₂ | Z-alkenyl halide | 95:5 | 88 |
| PdCl₂(Amphos)₂ | Z-alkenyl halide | 92:8 | 85 |
Data synthesized from findings reported in reference[5].
Q3: I am working with tertiary boronic esters and experiencing low reactivity or yield. What strategies can I use?
Tertiary boronic esters are sterically hindered, which can render them unreactive in traditional transition-metal-catalyzed cross-coupling reactions.[11][12] Alternative activation methods are often required.
Strategies for Tertiary Boronic Esters:
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Transition-Metal-Free Activation: A successful strategy involves forming a boronate "ate" complex by reacting the tertiary boronic ester with an aryllithium reagent. Subsequent addition of an electrophile, such as N-bromosuccinimide (NBS), can trigger a 1,2-migration to form the desired C-C bond with complete stereospecificity.[11][13]
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Direct Amination: For the synthesis of tertiary carbinamines, a direct amination protocol using methoxyamine and potassium tert-butoxide can be effective and stereospecific.[14][15] However, this method may not be suitable for tertiary benzylic boronic esters, which are prone to protodeboronation.[14]
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Ligand Modification on Boron: For certain reactions, reducing the steric bulk of the diol ligand on the boron (e.g., switching from pinacol to propane-1,3-diol) can improve yields by lessening steric hindrance around the boron atom.[9]
Caption: Strategies for reacting tertiary boronic esters.
Frequently Asked Questions (FAQs)
Q: How does the chiral diol ligand on the boron atom control stereoselectivity? A: Chiral diols, particularly those with C₂ symmetry, create a chiral environment around the boron atom.[8] This chiral scaffolding directs the approach of incoming reagents to one face of the molecule over the other during bond formation, leading to high diastereoselectivity.[8][16] The predictable stereochemistry is based almost solely on the specific enantiomer of the diol used as the chiral director.[8]
Q: What is the difference in reactivity between boronic acids and boronic esters? A: Generally, boronic acids are considered more reactive than boronic esters in reactions like the Suzuki-Miyaura coupling.[17] This is attributed to differences in the electron-withdrawing ability of the -OH groups in acids versus the -OR groups in esters.[17] However, boronic esters offer significant advantages in terms of stability, ease of handling, and purification.[8] The use of a pinacol boronic ester can sometimes improve reaction conversion and moderate exothermic events compared to the corresponding boronic acid.[18]
Q: Can the stereochemistry of a reaction be inverted? A: Yes. While many transformations of boronic esters proceed with retention of configuration, stereoinvertive pathways exist. One method involves the formation of a nucleophilic "ate" complex by adding an aryllithium reagent to a secondary boronic ester. This complex can then react with various electrophiles (e.g., I₂, NBS, DIAD) with inversion of stereochemistry at the carbon center, allowing for the stereospecific formation of C-I, C-Br, C-N, and C-O bonds.[9][19]
Q: What is the role of β-hydride elimination in these reactions? A: β-hydride elimination is a common competing side reaction in transition-metal-catalyzed processes involving aliphatic organometallic species.[4][11] It can negatively impact both the yield and the stereoselectivity of the desired transformation.[4] This pathway is particularly relevant for substrates with accessible beta-hydrogens and can be influenced by the choice of metal catalyst, ligands, and reaction conditions.
Experimental Protocols
Protocol 1: Stereospecific Coupling of a Secondary Boronic Ester with an Aromatic Compound
This protocol is adapted from the work of Aggarwal and co-workers for the transition-metal-free coupling of boronic esters.[11][20]
Materials:
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Enantioenriched secondary boronic ester (1.0 equiv)
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Aromatic compound (e.g., furan) (1.2 equiv)
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n-Butyllithium (n-BuLi) (1.2 equiv)
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N-Bromosuccinimide (NBS) (1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aromatic compound (1.2 equiv) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-BuLi (1.2 equiv) dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete lithiation.
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Cool the resulting aryllithium solution back down to -78 °C.
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In a separate flask, dissolve the secondary boronic ester (1.0 equiv) in anhydrous THF (0.3 M).
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Slowly add the boronic ester solution to the aryllithium solution at -78 °C to form the boronate "ate" complex.
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Prepare a solution of NBS (1.2 equiv) in anhydrous THF (0.3 M).
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Add the NBS solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed for 1 hour at -78 °C before slowly warming to room temperature.
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Quench the reaction with saturated aqueous NH₄Cl solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel. The stereochemical purity (e.g., enantiospecificity) should be determined by chiral HPLC analysis.[11]
Data Tables
Table 2: Optimization of Protodeboronation of a Tertiary Boronic Ester
| Entry | Reagent (1.5 equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.r. |
|---|---|---|---|---|---|---|
| 1 | Propionic Acid | Dioxane | 100 | 2 | >95 | N/A (mixture) |
| 2 | CsF / H₂O | Dioxane | 80 | 2 | 80 | 99:1 |
| 3 | CsF / H₂O | THF | 65 | 4 | 60 | 99:1 |
| 4 | TBAF·3H₂O | Dioxane | 25 | 0.5 | >95 | 95:5 |
| 5 | TBAF·3H₂O | n-Pentane | 45 | 2 | >95 | 99:1 |
Data adapted from a study on the stereospecific protodeboronation of tertiary boronic esters.[21] The reaction with propionic acid yielded the desired alkane as a minor product in a mixture.[21]
Table 3: Effect of Boron Ligand on Chemoselectivity in Conjunctive Coupling
| Entry | Boron Ligand (on Styrenyl Boronic Ester) | Conjunctive Product Yield (%) | Suzuki-Miyaura Product Yield (%) |
|---|---|---|---|
| 1 | L1 (Neopentyl glycol) | 15 | 85 |
| 2 | L2 (cis-1,2-Cyclopentane diol) | 20 | 80 |
| 3 | L3 (Acenaphthoquinone-derived) | >95 | <5 |
Data synthesized from findings on boron ligand design in conjunctive cross-coupling.[22] Yields determined by ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 10. Enantioselective Construction of Tertiary Boronic Esters by Conjunctive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Couplings of Heteroaryl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the Suzuki-Miyaura cross-coupling of heteroaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki-Miyaura coupling of heteroaryl compounds?
Low yields in these reactions typically stem from a few key areas:
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Catalyst Deactivation: The Lewis basic nitrogen atoms present in many heterocycles (like pyridine) can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
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Poor Substrate Reactivity: Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts.[2] Additionally, electron-deficient heterocycles can slow down the crucial transmetalation step, while steric hindrance on either coupling partner can impede the reaction.[1][2][3][4]
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Side Reactions: The two most common side reactions are the protodeboronation of the boronic acid and the homocoupling of the boronic acid.[2] These competing pathways consume the starting material and reduce the yield of the desired product.[1][5]
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Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is highly interdependent and critical for success.[2] An incompatible combination can result in poor catalytic activity.[6][7]
Q2: My main side product is the proto-deboronated heteroarene. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond by a proton source, often exacerbated by aqueous basic conditions, leading to the formation of the corresponding unsubstituted heteroarene.[1][8] This is a major issue, especially with electron-deficient heteroaryl boronic acids and certain isomers like 2-pyridyl boronic acids.[1][8][9]
Strategies to minimize protodeboronation include:
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Use Anhydrous Conditions: Employing anhydrous solvents can minimize the risk of protodeboronation.[5]
-
Switch to a More Stable Boron Reagent: Boronic acids can be converted to more stable derivatives that are less prone to this side reaction.[10] Common alternatives include:
-
Boronic Esters (e.g., Pinacol, Neopentyl): These are generally more stable than their corresponding boronic acids.[1][11][12]
-
MIDA Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions.[8]
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are often crystalline, air-stable solids that are more resistant to protodeboronation.[13]
-
-
Optimize the Base: The choice and amount of base can influence the rate of protodeboronation.[14] Weaker bases or fluoride-based bases like CsF or KF may be beneficial.[9][15]
-
Increase Catalytic Turnover: Using a highly active catalyst system can accelerate the desired cross-coupling, making it more competitive with the protodeboronation pathway.[8]
Q3: I am observing significant amounts of homocoupling product from my boronic acid. What causes this and how can I fix it?
Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct (e.g., bipyridine).[5] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[10]
To reduce homocoupling:
-
Ensure Thorough Degassing: The reaction mixture must be rigorously degassed to remove oxygen.[10][16] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[16]
-
Use a Pd(0) Source: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[6]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and base to find conditions that favor the cross-coupling reaction.[5]
Q4: My heteroaryl chloride is unreactive. What conditions should I try?
Heteroaryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[17][18] To improve reactivity:
-
Use Highly Active Catalysts: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][13][19] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[10]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for C-Cl bond cleavage.[10][20] However, this may also increase the rate of side reactions.[10]
-
Select a Strong Base: A strong base is often necessary for activating the boronic acid in couplings with unreactive chlorides. Potassium phosphate (K₃PO₄) is frequently effective in these cases.[10][13]
Q5: How do I choose the right ligand and base for a difficult heteroaryl coupling?
The choice of ligand and base is crucial and often substrate-dependent.[6][7]
-
Ligands: For challenging couplings involving sterically hindered or electron-deficient substrates, bulky and electron-rich ligands are preferred.[3][6][7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species.
-
Bases: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10] The choice of base can significantly impact the reaction yield.[10][21] A systematic screening of bases is often necessary.
Troubleshooting Guides
Problem: Low to No Product Formation
If you are observing low or no yield, follow this systematic troubleshooting workflow.
Problem: Managing Unstable Heteroaryl Boronic Acids
Many heteroaryl boronic acids, particularly 2-pyridyl and 5-thiazolyl derivatives, are prone to rapid protodeboronation.[1][22] The best strategy is often to avoid using the boronic acid directly.
Data Summary Tables
Table 1: Comparison of Common Ligands for Heteroaryl Couplings
| Ligand | Type | Characteristics | Typical Applications |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Standard, less electron-rich, less bulky. | General purpose, often used with reactive aryl bromides/iodides.[6] |
| dppf | Bidentate Ferrocenyl Phosphine | Good thermal stability. | Widely used, but may be less effective for highly challenging substrates.[6] |
| SPhos | Biaryl Phosphine (Buchwald) | Bulky and very electron-rich. | Highly active for coupling aryl/heteroaryl chlorides and sterically hindered substrates.[10][15] |
| XPhos | Biaryl Phosphine (Buchwald) | Very bulky and electron-rich. | Excellent for difficult couplings, including heteroaryl chlorides and hindered systems.[10][19] |
| RuPhos | Biaryl Phosphine (Buchwald) | Electron-rich, provides high catalyst activity. | Effective for a broad range of challenging heteroaryl couplings.[13] |
Table 2: Guide to Common Bases in Suzuki-Miyaura Couplings
| Base | Strength | Solubility | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Soluble in water. | Standard, widely used bases, often in aqueous solvent mixtures.[10][23] Good starting point. |
| Cs₂CO₃ | Strong | Soluble in water, some organic solvents. | Often provides higher yields than Na/K carbonates, but is more expensive.[24] |
| K₃PO₄ | Strong | Soluble in water. | Highly effective for unreactive substrates like aryl chlorides and sterically hindered partners.[10][13] |
| KF / CsF | Weak | KF is soluble in water, CsF has some organic solubility. | Fluoride ions are believed to facilitate transmetalation and can reduce protodeboronation.[9][15] |
| KOtBu | Very Strong | Soluble in organic solvents. | Used in specific cases, particularly under anhydrous conditions. Can promote side reactions if not used carefully.[24] |
Table 3: Optimized Conditions for Challenging Heteroaryl Couplings
| Heteroaryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~95% | [13] |
| 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | ~82% | [9] |
| 3,5-Dichloropyridazine | Phenylboronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | ~90% | [6] |
| 2-Chloro-4-methylpyrimidine | Arylboronic Acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | Varies | [19] |
| Ligand 1 refers to a specific phosphite ligand from the cited study. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[10]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge and backfill with an inert gas (Argon or Nitrogen) three times.[16]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[16] The reaction mixture should be a suspension or solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Inert Atmosphere Setup (Schlenk Line)
For air-sensitive couplings, proper inert atmosphere technique is critical.[16]
-
Glassware: Ensure all glassware is thoroughly oven- or flame-dried to remove moisture.
-
Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a stir bar and condenser and connect it to a dual-manifold Schlenk line.
-
Purge and Refill: Evacuate the flask under vacuum (ensure the glassware is rated for it) until pressure stabilizes, then backfill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[16]
-
Addition of Solids: While maintaining a positive pressure of inert gas (a gentle outflow), quickly remove the septum or stopper and add the solid reagents (halide, boron reagent, catalyst, base).
-
Addition of Liquids: Degassed solvents should be added via a gas-tight syringe through the septum. To degas a solvent, sparge with argon or nitrogen for 20-30 minutes or use the freeze-pump-thaw method (3 cycles).
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition of the heteroaryl halide to Pd(0), transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Impact of boronic acid quality and purity on reaction outcome
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to boronic acid quality and its impact on reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. I suspect the quality of my boronic acid. What should I do?
Answer:
Low yields in Suzuki-Miyaura coupling are frequently linked to the quality and stability of the boronic acid reagent.[1] Impurities can poison the palladium catalyst, and degradation of the boronic acid reduces the amount of active reagent available for the reaction.
Troubleshooting Workflow:
Recommended Actions:
-
Verify Purity and Integrity:
-
Purity Assessment: Use ¹H NMR or HPLC to determine the purity of your boronic acid. For quantitative analysis by NMR (qNMR), use a high-purity internal standard.
-
Check for Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[2] While boroxines can be active in some couplings, their formation complicates stoichiometry. The equilibrium between the acid and boroxine can be checked by ¹H NMR.
-
Assess Water Content: Use Karl Fischer titration to quantify the water content, as excess water can promote decomposition.
-
-
Optimize Reaction Conditions:
-
Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Re-evaluate Your Base: The choice of base is critical. For sensitive boronic acids prone to decomposition, milder bases like K₃PO₄ or Cs₂CO₃ may give better results than stronger bases.
-
-
Consider a More Stable Boron Reagent:
-
If your boronic acid is inherently unstable (e.g., some heteroarylboronic acids), consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more robust, easier to purify, and can provide more reproducible results.
-
Issue 2: Presence of Unexpected Byproducts
Question: My reaction is producing significant amounts of a homocoupled byproduct (Ar-Ar from Ar-B(OH)₂) and/or a protodeboronated byproduct (Ar-H). How can I minimize these?
Answer:
These side reactions are common issues related to boronic acid instability and reaction conditions.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is a well-known side reaction, especially with electron-deficient or certain heteroaryl boronic acids, and can be influenced by reaction conditions like pH, temperature, and the presence of water.[3][4]
-
Homocoupling: This involves the coupling of two boronic acid molecules. It can be mediated by the palladium catalyst, particularly in the presence of oxygen.
Troubleshooting Strategies:
// Protodeboronation Path p_cond [label="Modify Conditions"]; p_reagent [label="Use Stable Reagent"]; protodeboronation -> p_cond; protodeboronation -> p_reagent;
p_cond_details [label="• Use milder base (K₃PO₄)\n• Lower reaction temperature\n• Shorter reaction time\n• Ensure anhydrous conditions", shape=note, style=filled, fillcolor="#FFFFFF"]; p_reagent_details [label="• Switch to MIDA or pinacol ester\n• Use 'slow-release' strategies", shape=note, style=filled, fillcolor="#FFFFFF"]; p_cond -> p_cond_details; p_reagent -> p_reagent_details;
// Homocoupling Path h_cond [label="Modify Conditions"]; h_reagent [label="Control Stoichiometry"]; homocoupling -> h_cond; homocoupling -> h_reagent;
h_cond_details [label="• Rigorously degas solvent\n• Maintain inert atmosphere\n• Add a mild reducing agent\n (e.g., potassium formate)", shape=note, style=filled, fillcolor="#FFFFFF"]; h_reagent_details [label="• Avoid large excess of boronic acid\n• Consider slow addition of boronic acid", shape=note, style=filled, fillcolor="#FFFFFF"]; h_cond -> h_cond_details; h_reagent -> h_reagent_details;
solution [label="Minimized Side Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p_cond_details -> solution; p_reagent_details -> solution; h_cond_details -> solution; h_reagent_details -> solution; } dot Caption: Strategies to minimize protodeboronation and homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in boronic acids and how do they affect my reaction?
A1: Common impurities include:
-
Boroxines (Anhydrides): Formed by the dehydration of boronic acids. Their presence alters the stoichiometry of the reaction.
-
Inorganic Salts: Leftover from the synthesis and purification process. Certain salts can interfere with the catalyst.
-
Protodeboronated Species: The corresponding arene/heteroarene from premature decomposition. This is an inert impurity that reduces the effective concentration of your reagent.
-
Water: Promotes hydrolysis and other decomposition pathways.
These impurities can lead to lower yields, catalyst deactivation, and the formation of byproducts, making purification more difficult.[5]
Q2: How should I store my boronic acids to ensure their stability?
A2: Most boronic acids are sensitive to moisture and air. They should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place, such as a desiccator or a freezer. Always handle them quickly to minimize exposure to the atmosphere.
Q3: Is a higher purity boronic acid (e.g., 99%) always better than a lower purity one (e.g., 95%)?
A3: Generally, yes. Higher purity leads to more reproducible results and cleaner reaction profiles.[1] For applications in drug development and manufacturing, using high-purity reagents is essential to ensure the efficacy and safety of the final product. The cost difference often pays for itself in terms of higher yields, easier purification, and saved time.
Q4: When should I use a boronic acid versus a boronate ester (e.g., pinacol ester)?
A4: The choice depends on a trade-off between reactivity and stability.
-
Boronic Acids: Are generally more reactive and can lead to faster reaction times. However, they are often less stable.
-
Boronate Esters (Pinacol, MIDA): Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life. They are particularly advantageous for inherently unstable boronic acids (e.g., 2-pyridylboronic acid) or in complex, multi-step syntheses where reagent stability is crucial.
Data Presentation: Impact of Reagent Quality on Reaction Yield
While a direct correlation of yield versus percentage purity is highly dependent on the specific impurity, the following data illustrates the importance of selecting the right type and quality of boron reagent.
Table 1: Comparison of Yields for Different Bases in the Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 78 |
This table demonstrates that even with a high-quality boronic acid, the choice of base, which influences the rate of productive reaction versus decomposition, has a significant impact on the final yield.
Table 2: Comparative Performance of Boronic Acid vs. Boronate Ester.
| Boron Reagent | Stability | Purity of Starting Material | Typical Reaction Outcome |
| Arylboronic Acid | Lower; susceptible to protodeboronation and boroxine formation. | Can be challenging to obtain and maintain in high purity. | Potentially higher yields in short reaction times, but can be compromised by decomposition over time. |
| Arylboronate Pinacol Ester | High; generally stable to chromatography and long-term storage. | Generally high; can be purified by standard techniques. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[6] |
This table highlights the practical advantages of using more stable boronate esters, which are intrinsically linked to higher purity and stability, leading to more reliable reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a general method for determining the purity of a boronic acid sample using an internal standard.
Equipment and Materials:
-
NMR spectrometer
-
High-precision analytical balance (±0.01 mg)
-
NMR tubes
-
Boronic acid sample
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene), with a certified purity (P_std).
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the boronic acid sample (m_sample) into a clean, dry vial.
-
Accurately weigh an approximately equimolar amount of the internal standard (m_std) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL) and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum ensuring quantitative conditions:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30-60 seconds is often sufficient).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the boronic acid sample (I_sample) and determine the number of protons it represents (N_sample).
-
Integrate a well-resolved signal for the internal standard (I_std) and determine the number of protons it represents (N_std).
-
Calculate the purity of the sample (P_sample) using the following formula:
P_sample (%) = (I_sample / N_sample) * (N_std / I_std) * (m_std / m_sample) * (MW_sample / MW_std) * P_std
Where:
-
MW_sample and MW_std are the molecular weights of the sample and standard, respectively.
-
Protocol 3: Purity Analysis by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or the λ_max of your compound)
-
Gradient: Start with a suitable ratio (e.g., 95:5 A:B), and run a linear gradient to increase the percentage of B to separate the main component from any impurities.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, particularly when working with sensitive substrates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inappropriate Base Strength: The chosen base may be too weak to promote the reaction efficiently or too strong, causing degradation of the sensitive substrate or the boronic acid.[1] | Solution: Screen a panel of bases. For sensitive substrates, milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective alternatives to strong bases like NaOH or Na₂CO₃.[1][2][3] |
| 2. Catalyst Inactivity: The palladium catalyst may have decomposed or is not suitable for the specific substrate combination. | Solution: Ensure you are using a high-quality catalyst. For electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial.[2] | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids, especially in the presence of strong bases and water.[4] | Solution: Use milder bases such as K₃PO₄ or KF.[1] Running the reaction under anhydrous conditions, if possible, can also mitigate this issue. Using boronic esters (e.g., pinacol esters) can also increase stability. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together, which can be promoted by the presence of oxygen. | Solution: Thoroughly degas all solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Degradation of Sensitive Functional Groups: Functional groups on your substrate (e.g., esters, ketones) may be reacting with the base. | Solution: Switch to a milder base. K₃PO₄ is often a good choice for substrates with base-labile functionalities.[1] KF can also be used, particularly in anhydrous conditions. | |
| Reaction Stalls | 1. Poor Solubility of Base: Inorganic bases like K₃PO₄ and K₂CO₃ have low solubility in many organic solvents, which can hinder the reaction. | Solution: Ensure vigorous stirring. Using a co-solvent system (e.g., toluene/water, dioxane/water) can improve the solubility of the base and facilitate the reaction.[5] Cesium carbonate (Cs₂CO₃) has better solubility in some organic solvents.[6] |
| 2. Catalyst Inhibition: If your substrate contains Lewis basic sites (e.g., pyridines, indoles), it may be coordinating to the palladium catalyst and inhibiting its activity. | Solution: A higher catalyst loading might be necessary. Alternatively, using a nickel-based catalyst system has shown promise for coupling with Lewis-basic substrates under mildly basic conditions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are alternative bases necessary when using this compound with sensitive substrates?
A1: this compound is an electron-deficient boronic acid. While reactive in Suzuki couplings, the standard strong bases (e.g., NaOH, Na₂CO₃) can cause issues with sensitive substrates. These issues include the degradation of base-labile functional groups (like esters or amides) and the promotion of side reactions such as protodeboronation of the boronic acid.[1][4] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) provide the necessary basicity to activate the boronic acid for transmetalation while minimizing these undesired side reactions.[1][2][3]
Q2: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A2: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (an "ate" complex). This boronate is more readily transferred to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction.
Q3: Which alternative base is the best choice for my sensitive substrate?
A3: The optimal base is highly dependent on the specific substrates and reaction conditions. However, here are some general guidelines:
-
Potassium Phosphate (K₃PO₄): Often the first choice for sensitive substrates, especially those with ester or amide functionalities. It is effective in a variety of solvent systems, including toluene and dioxane, often with a small amount of water.[1][2]
-
Cesium Carbonate (Cs₂CO₃): A stronger base than K₂CO₃ and often more effective for challenging couplings. It has higher solubility in organic solvents compared to other inorganic bases.[2][6]
-
Potassium Fluoride (KF): A mild base that is particularly useful in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.
A screening of these bases is recommended to determine the optimal conditions for your specific reaction.
Q4: Can I run the reaction under base-free conditions?
A4: While traditional Suzuki-Miyaura couplings require a base, recent research has explored base-free conditions, particularly for acutely base-sensitive substrates.[8][9] These methods often involve the use of specific catalyst systems that promote a "cationic" pathway for the transmetalation step.[8][9] However, these are specialized conditions and may not be universally applicable.
Data on Alternative Bases
The following table summarizes the performance of different bases in Suzuki-Miyaura coupling reactions with arylboronic acids, including those with electron-withdrawing groups, which can serve as a guide for reactions with this compound.
| Base | Typical Substrates | Common Solvents | Reported Yields | Notes |
| K₃PO₄ | Aryl halides with base-sensitive groups | Toluene, Dioxane, often with H₂O | Good to excellent | A versatile and effective mild base for a wide range of sensitive substrates.[2][10] |
| Cs₂CO₃ | Electron-deficient or sterically hindered aryl halides | Dioxane, THF, DMF | Often high to excellent | More soluble in organic solvents than other carbonates, can accelerate slow reactions.[2][6][11] |
| KF | Substrates prone to protodeboronation | THF, Dioxane (often anhydrous) | Moderate to high | A mild base that can minimize protodeboronation.[3] |
| K₂CO₃ | General aryl halides | Toluene/H₂O, Dioxane/H₂O | Good to excellent | A common and cost-effective base, but can be too harsh for some sensitive substrates.[5] |
Experimental Protocols
General Protocol for Screening Alternative Bases
This protocol provides a starting point for optimizing the base for your Suzuki-Miyaura coupling reaction with a sensitive substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)
-
Selected Base (K₃PO₄, Cs₂CO₃, or KF) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and the chosen base.
-
Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Selection
This diagram outlines a logical workflow for selecting an appropriate alternative base for a sensitive substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hong-Kong Suzuki - GalChimia [galchimia.com]
- 11. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
Validation & Comparative
Comparative Reactivity of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted phenylboronic acids in cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science. Phenyl rings bearing both methoxy and trifluoromethyl groups are of particular interest, as these substituents impart significant changes to the electronic and steric properties of molecules, influencing their biological activity and material characteristics. This guide provides a comparative analysis of the predicted reactivity of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid versus its structural isomers in the widely-used Suzuki-Miyaura cross-coupling reaction.
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is primarily influenced by the ease of the transmetalation step. This step is sensitive to both the electronic properties and steric hindrance of the substituents on the phenyl ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially accelerating transmetalation, while bulky groups, particularly those ortho to the boronic acid moiety, can sterically hinder the approach of the palladium complex, thereby decreasing the reaction rate.
Predicted Reactivity Based on Substituent Effects
The interplay between the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, combined with their positions relative to the boronic acid group, dictates the predicted reactivity of each isomer.
-
This compound) : This isomer is anticipated to exhibit high reactivity. The powerful electron-withdrawing -CF₃ group at the meta position increases the Lewis acidity of the boronic acid, while the electron-donating -OCH₃ group at the para position can stabilize the transition state. Crucially, the absence of ortho substituents minimizes steric hindrance.
-
(3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid) : Similar to the primary isomer, the lack of ortho substitution suggests low steric hindrance. However, the para -CF₃ group's strong electron-withdrawing effect is somewhat tempered by the meta -OCH₃ group's weaker donating effect at that position, likely resulting in slightly different but still high reactivity.
-
(2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid) : The presence of a methoxy group in the ortho position is expected to significantly decrease reactivity due to steric hindrance. This steric clash can impede the approach of the palladium catalyst to the boron center, slowing down the transmetalation step.
-
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid) : This isomer also features an ortho-methoxy group, leading to a prediction of reduced reactivity due to steric hindrance, similar to its 2,5-substituted counterpart.
Comparative Data Summary
The following table provides a structured comparison of the key isomers, summarizing their structures and predicted reactivity in Suzuki-Miyaura coupling based on electronic and steric considerations.
| Isomer Name | Chemical Structure | Predicted Relative Reactivity | Key Influencing Factors |
| This compound | B(O)(O)c1cc(c(OC)cc1)C(F)(F)F | High | Electronic : Strong activation from meta -CF₃. Steric : No ortho substituent, minimal hindrance. |
| (3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid | B(O)(O)c1cc(OC)c(cc1)C(F)(F)F | High | Electronic : Strong activation from para -CF₃. Steric : No ortho substituent, minimal hindrance. |
| (3-Methoxy-5-(trifluoromethyl)phenyl)boronic acid | B(O)(O)c1cc(OC)cc(c1)C(F)(F)F | Moderate to High | Electronic : Meta positions of both groups lead to complex electronic effects. Steric : No ortho substituent, minimal hindrance. |
| (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid | B(O)(O)c1c(OC)ccc(c1)C(F)(F)F | Low | Electronic : Activating -CF₃ group. Steric : Significant hindrance from ortho -OCH₃ group. |
| (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid | B(O)(O)c1c(OC)cc(cc1)C(F)(F)F | Low | Electronic : Activating -CF₃ group. Steric : Significant hindrance from ortho -OCH₃ group. |
Experimental Protocols
To empirically determine the relative reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol outlines a general procedure that can be used for such a comparative study.
General Procedure for Comparative Suzuki-Miyaura Coupling:
-
Reaction Setup : To a reaction vial, add the aryl halide (1.0 equiv.), the respective (methoxy-trifluoromethyl-phenyl)boronic acid isomer (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, potassium carbonate (2.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions : Stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80-100 °C).
-
Monitoring and Analysis : Monitor the reaction progress at set time intervals by taking aliquots and analyzing them by a suitable chromatographic method (e.g., GC-MS or LC-MS) to determine the consumption of starting material and the formation of the biaryl product.
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The relative reactivity can be determined by comparing the reaction yields at specific time points or the time required to reach full conversion for each isomer.
Visualizing Reaction Mechanisms and Logical Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical framework for predicting boronic acid reactivity.
A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, playing a pivotal role in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Their utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, has cemented their status as essential synthetic intermediates. This guide provides an objective comparison of three prominent methods for their synthesis: the Grignard reaction, ortho-lithiation, and iridium-catalyzed C-H borylation. Furthermore, it details the use of the Suzuki-Miyaura reaction to further functionalize these versatile compounds.
Comparative Performance of Synthesis Methods
The choice of synthetic route to a specific substituted phenylboronic acid is often dictated by factors such as the nature and position of the substituents, functional group tolerance, and desired scale. Below is a summary of quantitative data for the synthesis of representative substituted phenylboronic acids via different methods, allowing for a direct comparison of their efficacy.
| Target Molecule | Synthesis Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorophenylboronic acid | Grignard Reaction | 4-Dichlorobenzene, Mg, Trialkyl borate | Toluene/THF | 2-8 h | -78 to RT | 79 | [1][2] |
| 2-Formylphenylboronic acid | Ortho-lithiation | Protected 2-chlorobenzaldehyde, Lithium, Trimethyl borate | THF | 2 h (after lithiation) | -50 | 83 | [3] |
| (2-Fluoro-3,5-diformylphenyl)boronic acid | Grignard Reaction | 1-bromo-2-fluoro-3,5-diformylbenzene, Mg, Triisopropyl borate | THF | Overnight | -78 to RT | Good | [4] |
| Ortho-borylated Benzylic Amines | Iridium-Catalyzed Borylation | Benzylic amine, B2pin2, [Ir(μ-OMe)(COD)]2, Picolylamine | Toluene | Not specified | Not specified | >10 | [5] |
| Borylated Indole Derivative | Iridium-Catalyzed Borylation | Indole derivative, Diisopropylaminoborane, [Ir(OMe)(cod)]2, ICy | Methylcyclohexane | 4 h | 110 | 72 |
Experimental Protocols and Methodologies
Detailed and reliable experimental protocols are crucial for the successful synthesis of substituted phenylboronic acids. This section provides step-by-step methodologies for the key synthetic transformations discussed.
Grignard Reaction Method
This classical method involves the formation of an aryl Grignard reagent from an aryl halide, which then reacts with a trialkyl borate to form the boronic ester, followed by hydrolysis to the boronic acid.
Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid [4]
-
Grignard Reagent Formation: To a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine. A solution of 1-bromo-2-fluoro-3,5-diformylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Borylation: The Grignard reagent solution is cooled to -78 °C. A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C to a pH of ~2. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate.
Ortho-lithiation Method
Directed ortho-lithiation allows for the regioselective synthesis of ortho-substituted phenylboronic acids by using a directing group to guide a strong base to deprotonate the adjacent position.
Synthesis of 2-Formylphenylboronic acid [3]
-
Lithiation: A solution of a protected 2-chlorobenzaldehyde (e.g., N,N'-dimethylethylenediaminal derivative, 1.0 eq) in THF is added dropwise to a suspension of lithium turnings (excess) in THF at -50 °C. The mixture is stirred for 2 hours.
-
Borylation: The reaction mixture is cooled to -50 °C, and a solution of trimethyl borate (1.2 eq) in THF is added. The mixture is stirred for an appropriate time to ensure complete reaction.
-
Hydrolysis and Purification: The reaction is quenched with a suitable acidic solution. The crude product is then purified, which may involve dissolution in aqueous sodium hydroxide, extraction with an organic solvent like toluene to remove impurities, and subsequent precipitation of the boronic acid by acidification.
Iridium-Catalyzed C-H Borylation
This modern method offers a direct and atom-economical route to arylboronic esters from unfunctionalized arenes, often with high regioselectivity controlled by steric or directing group effects.
General Protocol for Aromatic C-H Borylation [6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]2, 1-5 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, equimolar to Iridium), the bis(pinacolato)diboron (B2pin2, 1.1-2.0 eq), and the aromatic substrate (1.0 eq).
-
Reaction Execution: Anhydrous and degassed solvent (e.g., THF, cyclohexane, or MTBE) is added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C) for 1 to 24 hours. The reaction progress is monitored by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylboronic ester.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between an organoboron compound (like a phenylboronic acid) and an organic halide, catalyzed by a palladium complex. This reaction is widely used to synthesize more complex biaryl and substituted aromatic structures.
Synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines [7]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), and a base such as K3PO4 (2.0 eq).
-
Reaction Execution: Add a suitable solvent system (e.g., 1,4-dioxane and water). The reaction mixture is heated to 70-80 °C and stirred for 18-22 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the experimental workflows, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Kinetics of Coupling Reactions with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: A Comparative Analysis
For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is a pivotal aspect of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction is a principal method for this purpose, and the choice of boronic acid is critical to the reaction's success. This guide provides a comparative analysis of the reaction kinetics for couplings involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, offering insights into its performance relative to other substituted phenylboronic acids.
The kinetic profile of a Suzuki-Miyaura reaction is significantly influenced by the electronic properties of the coupling partners. In the case of this compound, the presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique electronic environment that impacts the crucial transmetalation step of the catalytic cycle.
Performance Comparison: The Interplay of Substituent Effects
The rate of the Suzuki-Miyaura reaction is often dictated by the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The electronic nature of the substituents on the phenylboronic acid plays a key role in this process.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density on the phenyl ring, enhancing the nucleophilicity of the carbon atom attached to boron. This generally accelerates the transmetalation step. For example, 4-methoxyphenylboronic acid is noted to have a faster transmetalation rate compared to unsubstituted phenylboronic acid.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃) decrease the electron density of the aryl group, which can slow down the transmetalation step. This effect is also observed with other EWGs like nitro groups[1].
For this compound, the activating effect of the para-methoxy group and the deactivating effect of the meta-trifluoromethyl group are in opposition. While direct kinetic data for this specific molecule is not extensively documented in a single study, we can infer its reactivity based on these established principles. The methoxy group's electron-donating resonance effect is generally stronger than the inductive withdrawal of the trifluoromethyl group, suggesting that this boronic acid will likely exhibit favorable reaction kinetics, albeit potentially slightly attenuated compared to boronic acids with only strongly activating groups.
Quantitative Data Comparison
To contextualize the expected performance of this compound, the following table summarizes the relative initial reaction rates for various substituted phenylboronic acids based on general principles of Suzuki-Miyaura reaction kinetics.
| Boronic Acid | Substituent Type | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Phenylboronic Acid | Electron-Neutral | ~5.0 | Generally faster transmetalation compared to alkylboronic acids. |
| 4-Methoxyphenylboronic Acid | Electron-Rich | ~7.0 | Electron-donating groups can accelerate the transmetalation step. |
| 4-Trifluoromethylphenylboronic Acid | Electron-Poor | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation. |
| This compound | Mixed | (Estimated) 4.0 - 6.0 | The activating effect of the methoxy group is likely to be moderated by the withdrawing effect of the trifluoromethyl group. |
| 2-Nitrophenylboronic Acid | Electron-Poor & Sterically Hindered | Lower than 4-nitrophenylboronic acid | Steric hindrance from the ortho-nitro group significantly impedes the transmetalation step[1]. |
| 3,4-Difluorophenylboronic Acid | Electron-Poor | Slower than Phenylboronic Acid | The electron-withdrawing nature of the fluorine atoms influences the transmetalation step[2]. |
Note: The relative initial rates are illustrative and highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent[3].
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, meticulous experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3]
-
Ligand (e.g., SPhos, XPhos)[3]
-
Base (e.g., K₃PO₄, Cs₂CO₃)[3]
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[3]
-
Internal standard (e.g., Biphenyl)[4]
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Initiation: Add the palladium catalyst/ligand solution to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0)[3].
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent like acetonitrile.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic analysis.
References
A Spectroscopic Comparison of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid and its structurally related derivatives. Due to the limited availability of published, in-depth spectroscopic data for this compound, this guide incorporates experimental data from analogous compounds to provide a comprehensive analytical framework. The included data from related methoxy- and trifluoromethyl-substituted phenylboronic acids offer valuable insights into the expected spectroscopic behavior of the target compound.
Quantitative Spectroscopic Data Summary
The following table summarizes key spectroscopic data for this compound and a selection of its structural analogs. This data is essential for understanding the influence of substituent groups on the spectroscopic properties of phenylboronic acids.
| Compound | Spectroscopic Technique | Key Observations |
| This compound | General | Also known as 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid; may contain varying amounts of the corresponding anhydride (boroxine)[1]. |
| 4-Methoxyphenylboronic acid | ¹H NMR | Available spectra from multiple sources[2]. |
| ¹³C NMR | Available spectra from multiple sources[2]. | |
| ¹¹B NMR | Spectrum available[2]. | |
| FT-IR & FT-Raman | Experimental and theoretical analyses have been conducted[3][4]. | |
| UV-Vis | Spectroscopic analysis has been performed[3][4]. | |
| (Trifluoromethoxy)phenylboronic acid isomers | ¹H, ¹³C, ¹¹B, ¹⁹F NMR | Detailed NMR characterization has been performed in acetone-d₆[5]. The ¹³C-NMR spectra show characteristic quartets for the OCF₃ group with a large ¹JC-F coupling constant of about 255 Hz[5]. |
| 4-(Trifluoromethyl)phenylboronic acid | ¹H NMR | Spectrum available in DMSO-d₆[6]. |
| General | ¹H NMR, IR, and Mass Spectrometry data are available[7]. | |
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | ATR-IR | Spectrum is available[8]. |
| 4-Fluoro-2-(trifluoromethyl)phenylboronic acid | Infrared Spectrum | Conforms to standard[9]. |
| 3-Fluorophenylboronic acid | FT-IR, FT-Raman, ¹H & ¹³C NMR, UV-Vis | Comprehensive experimental and computational studies have been performed[10]. |
| N-Phenylboronic acid derivatives of 1,8-Naphthalimide | UV-Vis & Fluorescence | Absorption and emission spectra were recorded at room temperature in a 1-cm quartz cuvette. Solutions had absorbances of about 0.1, corresponding to a concentration range of 7–8 × 10⁻⁶ M[11]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation of boronic acids.
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube[12]. The choice of solvent is critical, as boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad spectra. Coordinating solvents like DMSO-d₆ can help to break up these species[12].
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer[12].
-
Data Acquisition and Processing :
-
¹H NMR : Reference the spectrum to the residual solvent peak. Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio[12].
-
¹³C NMR : Use a sufficient number of scans for adequate signal averaging.
-
¹⁹F NMR : This is particularly relevant for trifluoromethyl-substituted compounds.
-
¹¹B NMR : Provides information about the boron environment.
-
Process the spectra using Fourier transformation, phase correction, and baseline correction[12]. The use of the gauge-invariant atomic orbital (GIAO) method can be employed for computational prediction of chemical shifts[3][4][10].
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Challenges : Boronic acids have a tendency to form cyclic anhydrides (boroxines), particularly at elevated temperatures, which can complicate spectral interpretation[13].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) :
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase[12].
-
Technique : This method is suitable for a wide range of polar and non-volatile compounds and often allows for direct analysis[13]. Electrospray ionization (ESI) is a common technique, often used in positive ion mode[12]. A high-throughput analysis method using UPLC-ESI-MS has been developed to reduce the formation of boroxine and other adducts[14].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Derivatization : This technique requires analytes to be volatile and thermally stable. Therefore, derivatization is typically necessary to convert the polar boronic acid group into a more volatile derivative, for example, by using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[13].
-
Infrared (IR) and Raman Spectroscopy
These techniques provide information about the vibrational modes of the molecule.
-
Sample Preparation : Samples are typically analyzed as solids using Attenuated Total Reflectance (ATR) for IR spectroscopy or as a powder for Raman spectroscopy.
-
Data Acquisition :
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule.
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water) in a quartz cuvette[10][11].
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range, typically 200–400 nm[10].
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel phenylboronic acid derivative.
Caption: Workflow for the spectroscopic analysis of phenylboronic acid derivatives.
References
- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid | 149507-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 10. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Boronic Acid-Based Compounds
For researchers, scientists, and professionals in drug development, the strategic incorporation of boronic acids into molecular scaffolds has emerged as a powerful tool in the quest for novel therapeutics. The unique electronic properties of the boron atom allow for distinct interactions with biological targets, often leading to significant improvements in potency and selectivity. This guide provides an objective comparison of the biological activities of compounds synthesized with different boronic acids, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
The versatility of the boronic acid moiety has been demonstrated across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Its ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes is a key mechanism driving its efficacy, particularly as an inhibitor of proteases and other key cellular enzymes.[1][2][3][4] This guide will delve into specific examples, showcasing how modifications to the boronic acid group and the surrounding molecular architecture influence biological outcomes.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the in vitro activity of various boronic acid derivatives against different biological targets. The data highlights how structural modifications impact potency, often measured by the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or minimum inhibitory concentration (MIC).
Anticancer Activity: Proteasome and Tubulin Inhibition
Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, have revolutionized the treatment of certain cancers by targeting the proteasome.[1] The boronic acid warhead forms a stable, yet reversible, complex with the N-terminal threonine of the proteasome's catalytic subunit, leading to an accumulation of proteins that trigger apoptosis in cancer cells.[1] Other boronic acid derivatives have been shown to target tubulin polymerization, a critical process for cell division.
| Compound ID | Boronic Acid Moiety | Target | Assay | IC50/Ki | Cell Line/Enzyme | Reference |
| Bortezomib | N-peptidyl boronic acid | 20S Proteasome (Chymotrypsin-like) | Enzyme Inhibition | 7.05 nM (IC50) | 20S Proteasome | [1] |
| Compound 15 | Dipeptide boronic acid | 20S Proteasome (Chymotrypsin-like) | Enzyme Inhibition | 4.60 nM (IC50) | 20S Proteasome | [1] |
| Compound 17 | Dipeptidyl boronic acid | 20S Proteasome (Chymotrypsin-like) | Enzyme Inhibition | 8.21 nM (IC50) | 20S Proteasome | [1] |
| Compound 25 | Urea-peptide boronic acid | 20S Proteasome (Chymotrypsin-like) | Enzyme Inhibition | 0.0002 nM (IC50) | ChT-L | [1] |
| Compound 66 | Peptide boronate with zinc-binding group | Proteasome & HDAC | Enzyme Inhibition | 1.1 nM (IC50, Proteasome) | Proteasome | [1] |
| Chalcone-boronic acid 2 | Arylboronic acid | MDM2 | Growth Inhibition | 10 µM (IC50) | MDA-MB-435 | [1] |
| Chalcone-boronic acid 5 | Arylboronic acid | MDM2 | Growth Inhibition | 8.8 µM (IC50) | MDA-MB-435 | [1] |
| Chalcone-carboxylic acid 9 | Carboxylic acid (control) | MDM2 | Growth Inhibition | >25 µM (IC50) | MDA-MB-435 | [1] |
Antibacterial Activity: Targeting Bacterial Enzymes
The rise of antibiotic resistance has spurred the development of novel antibacterial agents. Boronic acids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for resistance to penicillin and related antibiotics. Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor.[1]
| Compound ID | Boronic Acid Moiety | Target | Assay | MIC/Ki | Bacterial Strain | Reference |
| Compound 70 | Triazole-substituted boronic acid | Class C β-lactamases | Enzyme Inhibition | 0.004 µM (Ki) | - | [1] |
| Compound 71 | Triazole-substituted boronic acid | Class C β-lactamases | Enzyme Inhibition | 0.008 µM (Ki) | - | [1] |
| Boric Acid | Boric Acid | General antibacterial | Broth Microdilution | 3.80 mg/mL (MIC) | Staphylococcus aureus | |
| Borax | Borax | General antibacterial | Broth Microdilution | 23.80 mg/mL (MIC) | Staphylococcus aureus |
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Boronic acid derivatives have also been explored as antiviral agents. Studies have shown that incorporating a boronic acid moiety into the structure of non-nucleoside reverse transcriptase inhibitors (NNRTIs) can enhance their activity against HIV-1.
| Compound ID | Boronic Acid Moiety | Target | Assay | EC50/IC50 | HIV-1 Strain/Enzyme | Reference |
| Compound 5j | Boronic acid-containing diarylpyrimidine | HIV-1 IIIB | Antiviral Activity | 7.01 nM (EC50) | HIV-1 IIIB | [5] |
| Compound 10j | Boronic acid-containing diarylpyrimidine | HIV-1 IIIB | Antiviral Activity | 7.23 nM (EC50) | HIV-1 IIIB | [5] |
| Compound 5j | Boronic acid-containing diarylpyrimidine | HIV-1 RT | Enzyme Inhibition | 0.1663 µM (IC50) | WT HIV-1 RT | [5] |
| Compound 10j | Boronic acid-containing diarylpyrimidine | HIV-1 RT | Enzyme Inhibition | 0.1837 µM (IC50) | WT HIV-1 RT | [5] |
| Compound 4a | Boronate-containing diarylpyrimidine | HIV-1 IIIB | Antiviral Activity | 0.009 µM (EC50) | HIV-1 IIIB | [6] |
| Compound 4a | Boronate-containing diarylpyrimidine | HIV-1 RT | Enzyme Inhibition | 0.047 µM (IC50) | WT HIV-1 RT | [6] |
| Nevirapine (NVP) | Non-boronated NNRTI | HIV-1 RT | Enzyme Inhibition | 0.638 µM (IC50) | WT HIV-1 RT | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of boronic acid compounds.
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).
-
Test Compounds (Boronic Acid Derivatives) dissolved in DMSO.
-
Proteasome Inhibitor (e.g., MG132) as a positive control.
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
In the 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the 20S proteasome solution (or cell lysate) to each well and mix gently.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the Suc-LLVY-AMC substrate to each well.
-
Immediately place the plate in the fluorometric plate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.[7][8][9][10][11]
Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules by measuring the change in turbidity.
Materials:
-
Purified tubulin protein (>99% pure).
-
GTP (Guanosine-5'-triphosphate) solution.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Test Compounds (Boronic Acid Derivatives) dissolved in DMSO.
-
Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls.
-
96-well clear microplate.
-
Spectrophotometer with temperature control.
Procedure:
-
On ice, prepare a stock solution of tubulin in GTB.
-
Prepare serial dilutions of the test compounds and controls in GTB.
-
In a pre-chilled 96-well plate on ice, add the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[12][13][14][15][16]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds (Boronic Acid Derivatives) dissolved in a suitable solvent.
-
96-well sterile microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[17][18][19][20][21]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: NF-κB Signaling Pathway and Inhibition by Boronic Acids.
Caption: Wnt Signaling Pathway and the Role of Boronic Acid Proteasome Inhibitors.
Caption: Experimental Workflow for High-Throughput Screening of Boronic Acid-Based Enzyme Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubiqbio.com [ubiqbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 11. ubpbio.com [ubpbio.com]
- 12. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Microtubule Turbidity Assay. [bio-protocol.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. protocols.io [protocols.io]
A Comparative Guide to the Lewis Acidity of Fluorinated and Non-Fluorinated Phenylboronic Acids
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on the Lewis acidity of phenylboronic acids is crucial for molecular design and application. This guide provides an objective comparison, supported by experimental data, to elucidate the differences in acidity between these two classes of compounds. The strategic incorporation of fluorine atoms can dramatically alter the electronic properties of the phenylboronic acid moiety, thereby influencing its binding affinity, reactivity, and utility in various applications, from catalysis to drug development.[1][2][3][4]
Understanding Lewis Acidity in Phenylboronic Acids
Phenylboronic acids are Lewis acids, meaning they can accept a pair of electrons.[5][6][7] In aqueous solution, this acidity is typically quantified by the pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form.[5][6][7] A lower pKa value indicates a stronger Lewis acid. The introduction of electron-withdrawing groups, such as fluorine, onto the phenyl ring generally increases the Lewis acidity of the boronic acid.[8][9] This is due to the inductive effect of the fluorine atom(s), which pulls electron density away from the boron center, making it more electrophilic and thus a stronger Lewis acid.[8]
Comparative Data: pKa Values
The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids compared to the parent non-fluorinated phenylboronic acid. This data clearly demonstrates the impact of the number and position of fluorine substituents on Lewis acidity.
| Compound | Substituent(s) | pKa Value |
| Phenylboronic Acid | H | 8.86[8] |
| 4-Fluorophenylboronic Acid | 4-F | 8.77[8] |
| 4-Amino-3-fluorophenylboronic acid | 3-F, 4-NH2 | 7.8 (when acetylated)[9][10] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 3,5-(CF3)2 | 7.2[9] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F4 | 6.17[8] |
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids. The pKa value is a measure of Lewis acidity in aqueous solution, with lower values indicating stronger acidity.
The influence of other fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), also significantly enhances Lewis acidity, often more so than a single fluorine atom, due to their strong electron-withdrawing nature.[8]
| Compound | Substituent | pKa Value |
| 3-(Trifluoromethyl)phenylboronic Acid | 3-CF3 | 7.96 |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF3 | 8.01 |
| 3-(Trifluoromethoxy)phenylboronic Acid | 3-OCF3 | 7.96 |
| 4-(Trifluoromethoxy)phenylboronic Acid | 4-OCF3 | 8.31 |
Table 2: pKa values of phenylboronic acids with -CF3 and -OCF3 substituents. Data sourced from a comprehensive review on fluorinated phenylboronic compounds.[8][11]
Experimental Protocols
The determination of pKa values for boronic acids is a critical experimental procedure for quantifying their Lewis acidity. The most common methods employed are potentiometric and spectrophotometric titrations.
Potentiometric Titration
Objective: To determine the pKa of a boronic acid by monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like dioxane or acetonitrile to ensure solubility.[12][13] The ionic strength of the solution is usually kept constant by adding a neutral salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the boronic acid has been neutralized to its conjugate base (the boronate ion).
Spectrophotometric Titration
Objective: To determine the pKa of a boronic acid by observing changes in its UV-Vis absorbance spectrum as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
-
Sample Preparation: A stock solution of the boronic acid is prepared. An equal aliquot of the stock solution is added to each buffer solution.
-
Data Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the boronic acid and its boronate form have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Equilibrium between the neutral boronic acid and the anionic boronate form.
Figure 2: Workflow for experimental determination of pKa values.
Conclusion
The fluorination of phenylboronic acids is a powerful strategy for modulating their Lewis acidity. The data presented clearly shows that increasing the degree of fluorination, or introducing strongly electron-withdrawing fluorine-containing groups, leads to a significant increase in acidity (a decrease in pKa). This enhanced Lewis acidity can be leveraged in various applications, including the design of more potent enzyme inhibitors and the development of highly efficient catalysts. The experimental protocols provided offer a foundation for researchers to quantify these effects in their own systems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Comparative Efficacy of Palladium Precatalysts in Suzuki-Miyaura Coupling with (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of palladium precatalyst is paramount in optimizing these reactions, influencing yield, reaction time, and overall process efficiency. This guide provides a comparative overview of the efficacy of different palladium precatalysts in reactions involving (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.
Performance of Palladium Precatalysts
Detailed comparative studies on the efficacy of various palladium precatalysts specifically with this compound are not extensively available in the public domain. However, a documented example provides a benchmark for a successful Suzuki-Miyaura coupling utilizing this boronic acid.
A specific instance of a Suzuki-Miyaura reaction involves the coupling of this compound with 4-chloro-1,6-naphthyridine. This reaction was effectively catalyzed by a 2nd generation XPhos precatalyst .
| Coupling Partner 1 | Coupling Partner 2 | Palladium Precatalyst | Solvent | Base | Yield (%) |
| This compound | 4-chloro-1,6-naphthyridine | 2nd Generation XPhos Precatalyst | THF | K₃PO₄ | Not explicitly stated, but successful coupling was achieved. |
While this single data point is valuable, a direct comparison with other precatalysts under identical conditions is necessary for a comprehensive evaluation. The performance of other common palladium precatalysts, such as those based on ligands like SPhos, RuPhos, or Buchwald's G3 and G4 precatalysts, with this specific boronic acid would be of significant interest to the research community. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group on the boronic acid present a unique electronic environment that could lead to differential performance among various catalyst systems.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound with different palladium precatalysts.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (0.5-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the base.
-
Add the palladium precatalyst.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Suzuki-Miyaura Coupling of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid: Aqueous vs. Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key reagent in many such transformations is (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, a versatile building block for introducing a substituted phenyl moiety into complex molecules, particularly in the fields of medicinal chemistry and materials science. The choice between aqueous and anhydrous reaction conditions can significantly impact the yield, reaction time, and overall success of the coupling. This guide provides a comparative analysis of the performance of this compound and structurally similar boronic acids in both aqueous and anhydrous Suzuki-Miyaura coupling reactions, supported by representative experimental data and detailed protocols.
Performance Comparison: Aqueous vs. Anhydrous Conditions
The trifluoromethyl group, being strongly electron-withdrawing, can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Conversely, the electron-donating methoxy group can help to mitigate this effect. The interplay of these electronic factors, combined with the chosen reaction conditions, will ultimately determine the efficiency of the coupling.
Key Considerations:
-
Aqueous Conditions: Often favored for their environmental benefits ("green chemistry"), safety, and the ability to use water-soluble bases and catalysts.[1][2] Water can also play a beneficial role in the hydrolysis of boronate esters and in promoting the activity of certain palladium catalysts. However, the presence of water can also lead to competitive protodeboronation, a side reaction that cleaves the C-B bond of the boronic acid, reducing the overall yield.[3][4]
-
Anhydrous Conditions: Employed to minimize protodeboronation, particularly with sensitive or unstable boronic acids.[3][4][5] Anhydrous conditions can also allow for the use of a wider range of organic solvents and bases that are not compatible with water. However, these conditions often require more stringent experimental techniques to exclude moisture and may involve the use of less environmentally friendly solvents.
The following tables present representative data for the Suzuki-Miyaura coupling of analogous boronic acids under both aqueous and anhydrous conditions. This data is intended to provide a general understanding of the expected trends in reactivity.
Table 1: Representative Performance of Analogous Boronic Acids in Aqueous Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 3-Aryl pyrazoles | Phenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 61-86 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Representative Performance of Analogous Boronic Acids in Anhydrous Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Neopentyl heteroarylboronic esters | Heteroaryl bromides/chlorides | Pd-CataCXium A-G3 | TMSOK | DME | N/A | <3 | Good to Excellent |
| Alkylboronic esters | Aryl halides | AntPhos/Pd | TMSOK | Dioxane | 70-100 | <1 | Good to Excellent |
| 2-(Trifluoromethoxy) phenylboronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / Ligand | K₂CO₃ | THF | 60 | 1 | Satisfactory to Good |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for conducting the Suzuki-Miyaura coupling of this compound under aqueous and anhydrous conditions. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Aqueous Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
Materials:
-
This compound or its corresponding boronate ester (1.1 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos, or a pre-catalyst, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK, 1.2 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound (or ester), the anhydrous base, the palladium source, and the ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 60-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if TMSOK was used).
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between aqueous and anhydrous conditions for the Suzuki-Miyaura coupling of this compound depends on a careful consideration of the specific substrates, desired reaction outcomes, and practical laboratory constraints. While aqueous conditions offer a greener and often simpler experimental setup, anhydrous conditions may be necessary to mitigate protodeboronation and achieve higher yields, especially with sensitive coupling partners. The provided protocols and comparative data for analogous compounds serve as a valuable starting point for the successful application of this important building block in organic synthesis. Further optimization of the catalyst system, base, and solvent will likely be required to achieve the best results for a given transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid against Alternative Coupling Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid reagent is critical to the success of this transformation. This guide provides an objective comparison of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid against other relevant coupling reagents, offering insights into their performance with supporting experimental data. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the phenyl ring make this reagent a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the electronic nature of the boronic acid, the aryl halide coupling partner, the catalyst system, the base, and the solvent. The electron-withdrawing trifluoromethyl group on this compound can influence the transmetalation step of the catalytic cycle, a key step in the formation of the new C-C bond.
Quantitative Data Summary
The following table summarizes the performance of this compound and alternative reagents in Suzuki-Miyaura and other cross-coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Boronic Acid/Reagent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | [Data not explicitly found for this combination] |
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80-90 | 4-6 | [Data not explicitly found for this combination] |
| 4-Methoxyphenylboronic acid | 1-Bromo-2-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| Phenylsilanol | 4-Bromoanisole | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | TBAF | THF | 60 | 16 | 98 |
Absence of data for specific combinations underscores the need for further direct comparative studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking different coupling reagents. Below are representative procedures for Suzuki-Miyaura and Hiyama cross-coupling reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) are then added under a positive flow of the inert gas.
Reaction and Work-up: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for the specified time, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Hiyama Cross-Coupling using an Aryl Silanol
Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the aryl silanol (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%), and the ligand (e.g., P(t-Bu)₃, 0.02 mmol, 2 mol%).
Reagent Addition: Anhydrous tetrahydrofuran (THF, 5 mL) is added, followed by a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5 mL, 1.5 equiv.).
Reaction and Work-up: The vial is sealed and the reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) for the required time. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the biaryl product.
Visualizing the Chemistry
Diagrams are provided below to illustrate the fundamental workflow of the Suzuki-Miyaura reaction and to present a logical comparison of the different coupling reagents discussed.
Safety Operating Guide
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid proper disposal procedures
The proper disposal of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, like other boronic acid derivatives and trifluoromethyl compounds, must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1][3][4] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling and disposal activities must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][3] An emergency eyewash station and safety shower should be readily accessible.[3]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][5] | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[1][3][5] | Prevents skin contact with the hazardous material. |
| Body Protection | A fully fastened lab coat. A chemical-resistant apron may also be necessary.[1][3][5] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[3][5] | Prevents inhalation of the compound, which may cause respiratory irritation.[6][7][8] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, collection, and disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1][5] The containers must be compatible with the chemical.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] The label should also indicate that it is a boronic acid derivative.[1]
-
Compatibility : Do not mix this waste with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[2][3][9]
2. Waste Disposal Procedures:
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and any absorbent material used for spills. Place all solid waste into the designated solid hazardous waste container.[1]
-
Liquid Waste : This includes any solutions containing the compound. Collect all liquid waste in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[5]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[9] Whenever possible, leave the chemical in its original container.[3] If the container is to be disposed of, rinse it three times with a suitable solvent. Collect the rinsate as liquid hazardous waste.
3. Decontamination:
-
Glassware and Equipment : Thoroughly decontaminate all non-disposable items that have come into contact with the chemical.
-
Basic Wash : A wash with a basic solution (e.g., a dilute solution of sodium hydroxide) can help convert residual boronic acid into a more water-soluble boronate salt.[10]
-
Rinsate Collection : All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse and Drying : After decontamination, perform a final rinse with water, which should also be collected as hazardous waste.[1] Allow cleaned items to air dry completely in a well-ventilated area.[1]
4. Storage and Pickup:
-
Secure Storage : Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][3][5]
-
Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[3][5][6][11] Disposal must be carried out in accordance with all local, state, and federal regulations.[7][12]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[2][3]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][3]
-
Cleanup : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][7][13]
-
Decontaminate Spill Area : Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[3]
-
Reporting : Report the spill to your supervisor and your institution's EHS department.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. afgsci.com [afgsci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
This guide provides immediate, essential safety and logistical information for handling (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in a laboratory setting. The following procedures are based on best practices for handling boronic acid derivatives and information from Safety Data Sheets (SDS) of structurally similar compounds. It is imperative to consult the specific SDS provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[1][2][3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a similar compound.
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don the appropriate personal protective equipment (PPE) as detailed in the table above.
-
-
Handling:
-
Handle the solid material carefully to avoid generating dust.[1]
-
If transferring the solid, use a spatula or other appropriate tool. Avoid pouring the solid directly from a large container to a small one if it is likely to create dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused material in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The proper disposal of this compound and its waste is crucial to ensure environmental safety and regulatory compliance.
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed container for hazardous waste.[2]
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
Disposal Method:
-
Hazardous Waste Disposal: This is the recommended method for all quantities of this compound waste. The sealed and labeled containers should be handed over to your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Neutralization (for small quantities, with caution): Boronic acids are weakly acidic. While some guidelines suggest that very small quantities of certain boronic acids can be neutralized with a mild base (like sodium bicarbonate) to a pH between 5.5 and 9.0 and then flushed down the sanitary sewer with copious amounts of water, this practice is highly dependent on local regulations.[2] It is imperative to consult and receive approval from your local EHS department and water authority before attempting this method. [4][5] Never dispose of this chemical down the drain without explicit permission.[4]
Hazard Summary for a Structurally Similar Compound (4-Methoxyphenylboronic acid)
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[6] |
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
